Iso Sildenafil
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-2-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(25-27(17)4)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHJOHLAUWUPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(=NN1C)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476531 | |
| Record name | Iso Sildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253178-46-0 | |
| Record name | Isosildenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253178460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iso Sildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOSILDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4UFZ3330V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Definitive Guide to the Analytical Characterization of Sildenafil Structural Isomers
An In-depth Technical Guide
Abstract
Sildenafil, the active pharmaceutical ingredient (API) in Viagra®, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] Its widespread use has been shadowed by the emergence of structural isomers, arising either as process-related impurities during synthesis or as illicit analogues in adulterated dietary supplements.[3] These isomers, while often sharing the same mass, can exhibit significantly different pharmacological and toxicological profiles. Consequently, their unambiguous identification and quantification are paramount for ensuring drug safety, efficacy, and regulatory compliance. This guide provides a comprehensive framework for the analytical characterization of sildenafil's structural isomers, grounded in established chromatographic and spectroscopic techniques. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower robust and reliable characterization.
The Imperative for Isomer Characterization: A Regulatory and Safety Perspective
The presence of unintended isomers in a drug substance is a critical quality attribute that is heavily scrutinized by regulatory bodies like the U.S. Food and Drug Administration (FDA).[4] International Conference on Harmonisation (ICH) guidelines stipulate that impurities present above a 0.10% threshold must be identified and characterized.[5][6] This is not merely a procedural hurdle; it is a fundamental safety requirement. Structural isomers can possess altered binding affinities for the target enzyme (PDE5) or off-target receptors, leading to reduced efficacy or unforeseen side effects.[7]
The decision to develop a drug as a single enantiomer or a racemate, for instance, must be scientifically justified.[8] While sildenafil itself is achiral, many of its analogues and process-related impurities can be positional isomers or contain different functional groups that drastically alter their physicochemical and biological properties.[9][10] Therefore, a validated, multi-faceted analytical strategy is not optional but essential for any laboratory involved in the synthesis, quality control, or forensic analysis of sildenafil.
The Sildenafil Isomer Landscape
Structural isomers of sildenafil are molecules that share the same chemical formula (C₂₂H₃₀N₆O₄S) but differ in the connectivity of their atoms. This can manifest in several ways:
-
Positional Isomers: Where functional groups are attached to different positions on the molecular scaffold. For example, an ethoxy group at the 2-position of the phenyl ring in sildenafil could be at the 3- or 4-position in an isomer.
-
Functional Group Isomers: This includes analogues where a functional group is replaced by another, such as the substitution of the N-methylpiperazine moiety with a different amine or the replacement of the sulfonyl group.[6][10]
-
Process-Related Impurities: These are isomers formed during the synthesis process, such as desmethyl sildenafil or sildenafil N-oxide.[5][6][11]
-
Illicit Analogues: A vast number of sildenafil analogues have been synthesized to circumvent regulations and are illegally added to herbal supplements.[12][3][13][14] These often involve modifications to the piperazine ring or the ethoxyphenyl group to create novel, unapproved substances like homosildenafil or thiohomosildenafil.[7][10]
The Analytical Toolkit: A Multi-Modal Approach
No single technique can definitively characterize an unknown isomer. A robust analytical workflow leverages the orthogonal strengths of chromatography for separation and spectroscopy for structural elucidation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation
HPLC is the cornerstone for separating sildenafil from its isomers.[15][16] Reversed-phase chromatography on a C18 column is the most common approach, separating compounds based on their relative hydrophobicity.
Expertise & Causality: The choice of a C18 stationary phase is deliberate; the alkyl chains provide a non-polar environment that interacts with the hydrophobic regions of the sildenafil scaffold.[1] Isomers with subtle changes, such as the position of a functional group, will have slightly different polarities and hydrophobicities, leading to different retention times and enabling separation. The mobile phase pH is critical; it must be controlled to ensure a consistent ionization state for the basic piperazine nitrogen, which directly impacts retention and peak shape.[11]
Experimental Protocol: HPLC-UV for Isomer Profiling
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.[16]
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15][17]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. A common starting point is a mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen orthophosphate), pH adjusted to 3.0 with phosphoric acid.[11][15]
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
-
Detection: UV detection at 230 nm or 294 nm.[2][15] A DAD allows for the acquisition of UV spectra, which can help distinguish isomers with different chromophores.[13]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL).
-
System Suitability: As per USP monograph, inject a solution containing sildenafil and known impurities (e.g., sildenafil N-oxide) to verify resolution (>2.5) and peak tailing (<1.5).[11]
-
Analysis: Inject the sample and compare the retention times and peak areas of any unknown peaks against a qualified sildenafil reference standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Unrivaled Sensitivity and Specificity
LC-MS/MS couples the separating power of HPLC with the mass-resolving capability of a mass spectrometer, providing molecular weight information and structural data through fragmentation.[12][18]
Expertise & Causality: While HPLC-UV can separate isomers, it cannot identify them without reference standards. LC-MS provides the molecular weight, confirming that a separated peak is indeed an isomer (same m/z as sildenafil, [M+H]⁺ ≈ 475.2). Tandem MS (MS/MS) is the key to differentiation.[3] By isolating the parent ion (m/z 475.2) and fragmenting it, a unique "fingerprint" spectrum is generated. Structural isomers will often produce different fragment ions or the same ions in different relative abundances, allowing for their identification. For example, fragmentation of the piperazine ring is a common pathway, and modifications to this ring in an isomer will produce characteristic shifts in fragment m/z values.[12][3][19]
Experimental Protocol: LC-MS/MS for Isomer Identification
-
Instrumentation: An LC system coupled to a tandem quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.[16][18]
-
LC Conditions: Similar to the HPLC-UV method, but often using MS-compatible mobile phase buffers like ammonium formate or formic acid instead of non-volatile phosphate buffers.[2][18]
-
Ionization Source (ESI) Parameters:
-
Mode: Positive Ion Mode
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
-
MS/MS Analysis:
-
Acquire a full scan spectrum to identify the protonated molecule [M+H]⁺ at m/z 475.2.
-
Perform a Product Ion Scan on m/z 475.2. The resulting fragmentation pattern is used for structural elucidation.
-
For quantification, operate in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor → product ion transitions for sildenafil and its isomers.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.[20] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule.
Expertise & Causality: For isomers, where atom connectivity is different, the NMR spectrum will show clear and predictable differences. A positional isomer, for example, will exhibit changes in the aromatic region of the ¹H NMR spectrum, including different chemical shifts and splitting patterns (multiplicity) for the protons on the phenyl ring.[12][3] Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to map the connectivity between protons and carbons, allowing for a complete and definitive assignment of the structure without relying on a reference standard.[10]
Experimental Protocol: NMR for Definitive Isomer Characterization
-
Sample Preparation: Dissolve 5-10 mg of the isolated isomer in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often used as it can dissolve both the base and citrate salt forms.[3][20]
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key signals for sildenafil include the ethoxy group (triplet and quartet), the N-methyl group on the piperazine (singlet), and distinct aromatic protons.[21]
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to observe the chemical shift of each unique carbon atom.
-
2D NMR (if required): For novel isomers, acquire COSY, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation) spectra to establish C-H and C-C connectivities and confirm the isomeric structure.
-
Data Analysis: Compare the chemical shifts, integrations, and multiplicities of the unknown isomer's spectra with those of a sildenafil reference standard.[12][20]
Comparative Data for Sildenafil and Key Isomers
The following tables summarize key analytical data that can be used to differentiate sildenafil from common isomers and analogues.
Table 1: Comparative Chromatographic and Mass Spectrometric Data
| Compound | Typical Relative Retention Time (RRT)¹ | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z)[12][3][19] |
| Sildenafil | 1.00 | 475.2 | 311, 283, 155, 100, 99 |
| Sildenafil N-Oxide | ~1.20[11] | 491.2 | 475, 311, 283, 116 |
| Desmethyl Sildenafil | < 1.00 | 461.2 | 297, 283, 141, 86 |
| Propoxyphenyl Sildenafil | > 1.00 | 489.2 | 325, 283, 155, 100 |
| Thiosildenafil | ~1.00 | 491.2 | 327, 299, 155, 100 |
¹ RRT is highly method-dependent and should be determined experimentally.
Table 2: Differentiating ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton Position | Sildenafil (δ ppm)[3][20][21] | Isomer/Analogue Feature | Expected Shift Change in Isomer |
| Phenyl H (ortho to SO₂) | ~7.9 | Positional isomerism | Significant change in chemical shift and multiplicity |
| Ethoxy -OCH₂- | ~4.2 (q) | Propoxy or other alkoxy group | Disappearance of quartet; appearance of new signals |
| Piperazine -NCH₃ | ~2.2 (s) | N-ethyl or other N-alkyl group | Disappearance of singlet; appearance of new signals (e.g., triplet/quartet) |
| Pyrazole -NCH₃ | ~4.2 (s) | Demethylation at this position | Disappearance of singlet |
Conclusion
The characterization of sildenafil's structural isomers is a complex but manageable challenge that requires a systematic, multi-technique approach. HPLC provides the initial separation and quantification, LC-MS/MS offers confirmation of molecular weight and crucial fragmentation data for tentative identification, and NMR spectroscopy delivers the definitive, unambiguous structural elucidation. By understanding the principles behind each technique and applying them within a logical workflow, scientists can confidently identify and characterize these critical impurities and analogues, thereby safeguarding the quality and safety of pharmaceutical products and protecting public health from the risks of adulterated supplements.
References
- Vertex AI Search. (2025). Identification, synthesis, and characterization of potential genotoxic impurities of sildenafil citrate drug substance. ResearchGate.
- Saravanan, M. et al. (2011). Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface.
- Reddy, B. et al. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. RJPBCS.
- Mustazza, C. et al. (2014). Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. ResearchGate.
-
Mustazza, C. et al. (2014). Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. PubMed. Available from: [Link]
-
Reddy, B. et al. (2002). Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography. PubMed. Available from: [Link]
-
Yusop, A. et al. (2020). Isolation and identification of an isomeric sildenafil analogue as an adulterant in an instant coffee premix. PMC - NIH. Available from: [Link]
-
FDA. (1992). Development of New Stereoisomeric Drugs. FDA. Available from: [Link]
- Kumar, A. et al. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry.
- Yusop, A. et al. (2020). Isolation and identification of an isomeric sildenafil analogue as an adulterant in an instant coffee premix. ResearchGate.
- Phenomenex. LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column and Luna. Phenomenex.
- Low, M. et al. (2009). Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives. ResearchGate.
-
Dega-Szafran, Z. et al. (2004). 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms. PubMed. Available from: [Link]
-
Venhuis, B. et al. (2009). Structural characterization of sulfoaildenafil, an analog of sildenafil. PubMed. Available from: [Link]
- HELIX Chromatography. HPLC Analysis of Sildenafil and Tadalafil on Heritage MA HPLC Column. HELIX Chromatography.
- Vertex AI Search. (2025). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals.
- Zhou, G. et al. (2007). Chiral Separation of Two Pairs of Enantiomers of Tadalafil by High-Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies.
-
El-Gohary, N. (2009). structural investigation of sildenafil using mass spectrometry and molecular orbital calculation. INIS-IAEA. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Sildenafil. HELIX Chromatography. Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Sildenafil Citrate (Viagra) MS-compatible Mobile Phase on Primesep 100 Column. SIELC Technologies. Available from: [Link]
- G. Guillaumet, G. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues. ResearchGate.
-
Gaweł, B. et al. (2023). Identification of Sildenafil Compound in Selected Drugs Using X-ray Study and Thermal Analysis. MDPI. Available from: [Link]
- Lin, H. et al. (2010). Isolation and identification of a sildenafil analogue illegally added in dietary supplements. ResearchGate.
-
Schenone, S. et al. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. PubMed. Available from: [Link]
-
Teixeira, J. et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PMC - NIH. Available from: [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. HPLC Method for Analysis of Sildenafil Citrate (Viagra) MS-compatible Mobile Phase on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. cbijournal.com [cbijournal.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural characterization of sulfoaildenafil, an analog of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sildenafil Citrate Method (HPLC) following USP Monograph on Ascentis® Express C18 with UV detection [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Isolation and identification of an isomeric sildenafil analogue as an adulterant in an instant coffee premix - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. asianpubs.org [asianpubs.org]
- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 19. researchgate.net [researchgate.net]
- 20. 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Potential Formation Pathways of Iso-Sildenafil in Sildenafil Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sildenafil, the active pharmaceutical ingredient in Viagra®, is a cornerstone in the treatment of erectile dysfunction. The control of impurities during its synthesis is paramount to ensure the safety, efficacy, and quality of the final drug product. While numerous process-related impurities have been identified and characterized, this guide delves into the potential, albeit less documented, formation of a positional isomer, termed here as iso-sildenafil. This document will explore the plausible chemical pathways through which this isomer could arise, drawing upon fundamental principles of organic synthesis and reaction mechanisms. We will dissect the established sildenafil synthesis, propose formation routes for its isomer, discuss analytical approaches for detection, and outline strategies for control.
Introduction: The Imperative of Purity in Sildenafil Synthesis
The synthetic route to any active pharmaceutical ingredient (API) is a meticulously designed sequence of chemical transformations. However, the reality of organic chemistry often involves competing side reactions, leading to the formation of impurities.[1] These impurities can arise from various sources, including contaminated starting materials, incomplete reactions, or degradation of the API itself.[2] Regulatory bodies like the International Conference on Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances.[1][2]
Sildenafil's structure, 1-[[3-(4,5-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine, is characterized by a specific substitution pattern on the phenyl ring. This guide will focus on a hypothetical positional isomer, iso-sildenafil , where the ethoxy and pyrazolopyrimidinone groups are interchanged on the phenyl ring. Understanding the potential for the formation of such an isomer is crucial for robust process development and quality control.
The Established Synthetic Route to Sildenafil: A Point of Reference
The commercial synthesis of sildenafil has evolved to be more efficient and environmentally friendly than the initial medicinal chemistry routes.[3][4][5] A key convergent synthesis strategy involves the preparation of two main fragments that are later combined. One of the most critical starting materials for the "eastern" half of the molecule is 2-ethoxybenzoic acid. This fragment undergoes chlorosulfonation, a crucial step where isomeric impurities could potentially be introduced.
The generalized, established synthesis pathway is outlined below. The key transformation for our discussion is the highly regioselective chlorosulfonation of 2-ethoxybenzoic acid to yield 5-(chlorosulfonyl)-2-ethoxybenzoic acid.[3][6][7]
Caption: A simplified overview of a key convergent synthetic route to Sildenafil.
Potential Formation Pathways of Iso-Sildenafil
We define iso-sildenafil as 1-[[4-(4,5-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-3-ethoxyphenyl]sulfonyl]-4-methylpiperazine. Its formation is not commonly reported, suggesting that the established synthesis is highly selective. However, from a chemical standpoint, several plausible pathways could lead to its generation.
Pathway 1: Isomeric Impurity in a Key Starting Material
The most direct route to the formation of iso-sildenafil would be the presence of 3-ethoxybenzoic acid as an impurity in the starting material, 2-ethoxybenzoic acid. If present, this isomeric acid would likely undergo the same sequence of reactions as its ortho-substituted counterpart.
The chlorosulfonation of 3-ethoxybenzoic acid would be expected to yield 4-(chlorosulfonyl)-3-ethoxybenzoic acid, the direct precursor to the iso-sildenafil core. The ethoxy group is ortho-, para-directing, and the carboxylic acid is meta-directing. In 3-ethoxybenzoic acid, the position para to the ethoxy group (C6) and one position ortho (C2) are also meta to the carboxylic acid. The other ortho position (C4) is ortho to the carboxylic acid. Steric hindrance would likely favor sulfonation at the C6 position, which is para to the ethoxy group. However, sulfonation at C4, ortho to the ethoxy group, would lead to the required precursor for iso-sildenafil.
Caption: Formation of iso-sildenafil via an isomeric impurity in the starting material.
Causality and Prevention: This pathway underscores the critical importance of stringent quality control of all starting materials. The presence of 3-ethoxybenzoic acid in the initial 2-ethoxybenzoic acid feedstock would directly lead to the formation of the isomeric final product.
Pathway 2: Loss of Regioselectivity during Chlorosulfonation
The chlorosulfonation of 2-ethoxybenzoic acid is a classic electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring.
-
-OC₂H₅ (Ethoxy group): Strongly activating and ortho, para-directing.
-
-COOH (Carboxylic acid group): Deactivating and meta-directing.
The positions on the ring are as follows:
-
C3: ortho to -OC₂H₅, meta to -COOH
-
C4: meta to -OC₂H₅, ortho to -COOH
-
C5: para to -OC₂H₅, meta to -COOH
-
C6: ortho to -OC₂H₅, ortho to -COOH
The desired product, 5-(chlorosulfonyl)-2-ethoxybenzoic acid, results from substitution at the C5 position. This outcome is favored because this position is electronically activated by the para-ethoxy group and is also a meta-position relative to the deactivating carboxylic acid group.
However, under certain conditions, the regioselectivity of this reaction could be compromised. Factors that can influence the outcome of sulfonation reactions include:
-
Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable product over the kinetically favored one, potentially altering the isomer ratio.[8]
-
Reagent Concentration/Nature of Sulfonating Agent: The use of very strong sulfonating conditions (e.g., excess fuming sulfuric acid or sulfur trioxide) can sometimes lead to less selective reactions.[9][10]
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, could potentially allow for rearrangement reactions, as sulfonation can be reversible.[10][11]
A minor amount of sulfonation at the C4 position would produce 4-(chlorosulfonyl)-2-ethoxybenzoic acid . While electronically and sterically less favored, its formation cannot be entirely ruled out. This intermediate would then be carried through the subsequent reaction steps to yield a different sildenafil isomer, not our defined iso-sildenafil. The formation of the direct precursor to our iso-sildenafil, 4-(chlorosulfonyl)-3-ethoxybenzoic acid , is not possible from 2-ethoxybenzoic acid without a rearrangement.
Caption: Regioselectivity in the chlorosulfonation of 2-ethoxybenzoic acid.
Pathway 3: Isomerization of Intermediates
Aromatic sulfonation is known to be a reversible process, especially in the presence of strong acid and heat.[10][11] It is theoretically plausible, though unlikely under controlled manufacturing conditions, that an intermediate could undergo isomerization. For instance, if the desired 5-(chlorosulfonyl)-2-ethoxybenzoic acid were subjected to harsh acidic and thermal stress, a desulfonation-resulfonation equilibrium could be established, potentially leading to the formation of a small amount of a thermodynamically more stable (or kinetically accessible under those conditions) isomer. However, this remains a highly speculative pathway for a complex, multi-substituted aromatic system. A patent for a sildenafil synthesis process notes that strong alkali in the cyclization step can result in side reactions like isomerization of the pyrimidine skeleton.[12]
Analytical Methodologies for Detection and Characterization
The detection and structural elucidation of a novel, unexpected impurity like iso-sildenafil requires orthogonal analytical techniques. A self-validating system would involve a combination of chromatographic separation and spectroscopic identification.
Data Presentation: Hypothetical Chromatographic Data
A robust HPLC method would be the primary tool for detection. Iso-sildenafil, being a positional isomer of sildenafil, would have the same molecular weight but likely a different polarity, leading to a different retention time.
| Compound | Expected Retention Time (min) | Molecular Weight ( g/mol ) | Key MS/MS Fragment Ions (m/z) |
| Sildenafil | 10.5 | 474.58 | 283, 151, 99 |
| Iso-Sildenafil | ~9.8 (hypothetical) | 474.58 | 283, 151, 99 (expected to be similar) |
Experimental Protocol: HPLC-MS Method for Impurity Profiling
This protocol describes a general method suitable for detecting sildenafil and its potential isomers.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).
-
Mass Spectrometer (MS), such as a quadrupole or time-of-flight (TOF) analyzer, with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might run from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan mode for initial detection, followed by product ion scan (MS/MS) on the parent ion (m/z 475.2 for [M+H]⁺) for fragmentation analysis.
4. Definitive Structural Elucidation:
-
Should a peak with the correct mass-to-charge ratio for sildenafil but a different retention time be observed, preparative HPLC would be used for isolation.
-
The isolated impurity would then be subjected to Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC). The distinct splitting pattern of the aromatic protons would definitively confirm the substitution pattern on the phenyl ring and differentiate sildenafil from iso-sildenafil.
Strategies for Prevention and Control
Based on the plausible formation pathways, a multi-pronged approach is necessary to prevent the formation of iso-sildenafil.
-
Rigorous Starting Material Qualification: This is the most critical control point. The 2-ethoxybenzoic acid starting material must be tested for isomeric purity using a validated, high-resolution analytical method (e.g., GC-MS or HPLC). A stringent specification for the maximum allowable level of 3-ethoxybenzoic acid should be established.
-
Optimization of the Chlorosulfonation Step:
-
Temperature Control: The reaction should be conducted at the lowest effective temperature to maximize kinetic control and prevent potential side reactions or isomerization.
-
Stoichiometry: Precise control over the molar ratios of 2-ethoxybenzoic acid, chlorosulfonic acid, and any co-reagents (like thionyl chloride) is essential to avoid overly harsh conditions.[6][7]
-
Reaction Time: The reaction should be monitored by in-process controls (e.g., HPLC) to determine the optimal endpoint, avoiding prolonged exposure to the reaction conditions.
-
-
Robust Analytical Monitoring:
-
Implement an HPLC method validated for specificity to separate sildenafil from potential isomeric impurities.
-
This method should be used for in-process control after the chlorosulfonation step and for final release testing of the sildenafil API.
-
Conclusion
While iso-sildenafil is not a commonly reported impurity in the manufacture of sildenafil, a thorough scientific evaluation reveals plausible, albeit low-probability, formation pathways. The most likely source of this impurity is the presence of an isomeric contaminant, 3-ethoxybenzoic acid, in the starting material. A loss of regioselectivity during the critical chlorosulfonation step or isomerization under harsh conditions represent other theoretical possibilities.
This guide emphasizes that a deep understanding of the underlying organic chemistry of a synthetic process is fundamental to ensuring the quality and safety of the final pharmaceutical product. By implementing rigorous control over starting materials, optimizing reaction conditions, and employing high-resolution analytical methods, manufacturers can effectively mitigate the risk of formation for both known and potential impurities, including positional isomers like iso-sildenafil.
References
-
Research Journal of Pharmacy and Biological Chemical Sciences. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. [Link]
-
Kumar, A. P., Ganesh, V. R. L., Prasad, K. H., Hariharakrishnan, V. S., Dubey, P. K., & Rao, B. V. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry, 23(3), 1219-1222. [Link]
-
Kontogianni, V., Pontikela, M., & Panderi, I. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals, 14(4), 365. [Link]
-
Daraghmeh, N., Al-Omari, M., Badwan, A. A., & Jaber, A. M. (2001). Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 483-492. [Link]
-
Dunn, P. J. (2005). Synthesis of Commercial Phosphodiesterase(V) Inhibitors. Organic Process Research & Development, 9(1), 88–97. [Link]
-
European Patent Office. (2008). PROCESS FOR THE PREPARATION OF SILDENAFIL (EP 2125821 B1). [Link]
-
UK Essays. (2018). A Synthesis of Sildenafil. [Link]
- Google Patents. (n.d.). Process for preparing sildenafil (EP0812845B1).
- Saravanan, M., et al. (2011). Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface, 1(2), 177-184.
-
Wiley. (n.d.). Synthesis of Sildenafil Citrate (Viagra®). [Link]
-
University of Bristol School of Chemistry. (n.d.). Synthesis of Sildenafil Citrate. [Link]
-
Juniper Publishers. (2018). Case History-The Control of Impurities-A Critical Issue to The Active Pharmaceutical Ingredient. [Link]
-
Hussein, M. A., Mosaad, Y. O., & Gobba, N. A. E. K. (2018). Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. Medicinal Chemistry, 8(5), 136-146. [Link]
- Google Patents. (n.d.). Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl)
-
Chemithon. (n.d.). Sulfonation and Sulfation Processes. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
Reddy, G. S., et al. (2015). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, 20(10), 19350-19361. [Link]
-
Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. [Link]
Sources
- 1. 4-(CHLOROSULFONYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]
- 5. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. ukessays.com [ukessays.com]
- 7. EP0812845B1 - Process for preparing sildenafil - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemithon.com [chemithon.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Aromatic Reactivity [www2.chemistry.msu.edu]
- 12. myttex.net [myttex.net]
- 13. CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate - Google Patents [patents.google.com]
Advanced Crystallographic Characterization of Sildenafil: Polymorphs, Salts, and Conformational Isomers
Executive Summary
This technical guide provides a rigorous analysis of the solid-state architecture of Sildenafil (active pharmaceutical ingredient in Viagra®), focusing on X-ray crystallography as the primary tool for distinguishing between its salt forms, free base polymorphs, and conformational isomers. For drug development professionals, understanding these structural nuances is critical, as the specific crystal lattice directly dictates solubility, bioavailability, and intellectual property boundaries.
Molecular Architecture & Crystallographic Significance[1][2][3]
Sildenafil is a pyrazolopyrimidinone derivative.[1][2][3] Its crystallographic interest lies not just in its primary structure, but in its high degree of conformational flexibility , particularly in the propyl group and the sulfonyl-piperazine moiety.
The Structural Mandate
X-ray diffraction (XRD) is the only definitive method to validate:
-
Salt Formation: Distinguishing the citrate salt (marketed form) from the free base.
-
Polymorph Identification: Sildenafil free base exhibits monotropic polymorphism (Form I vs. Form II).
-
Conformational Isomerism: The rotation of the piperazine ring relative to the phenyl core varies between solvates, affecting thermodynamic stability.
Mechanistic Insight: The "Open" vs. "Closed" Conformation
Crystallographic data reveals a critical intramolecular hydrogen bond in the solid state that mimics the drug's bioactive conformation.
-
In Crystal: An intramolecular H-bond often forms between the amide moiety and the ethoxy oxygen.
-
In PDE5 Active Site: This bond breaks, allowing the molecule to adopt an extended conformation to fit the catalytic pocket of Phosphodiesterase Type 5 (PDE5).
Experimental Protocol: Crystal Growth & Data Collection
To obtain diffraction-quality single crystals, one must control supersaturation kinetics to avoid twinning or amorphous precipitation.
Protocol A: Crystallization of Sildenafil Citrate Monohydrate[1][2]
-
Objective: Grow orthorhombic crystals suitable for SC-XRD.
-
Causality: Rapid precipitation yields microcrystalline powder; slow evaporation is required for the Pbca lattice formation.
Step-by-Step Methodology:
-
Dissolution: Dissolve 100 mg of Sildenafil Citrate in 15 mL of a Methanol:Water (90:10 v/v) mixture at 50°C.
-
Note: Water is essential. Anhydrous methanol often yields unstable solvates.
-
-
Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean borosilicate vial to remove nucleation sites (dust).
-
Nucleation Control: Cover the vial with Parafilm and pierce 3-4 small holes.
-
Growth Phase: Allow to stand undisturbed at ambient temperature (20-25°C) for 4-7 days.
-
Validation: Inspect under a polarized light microscope. High-quality crystals will exhibit sharp extinction and lack re-entrant angles (twinning).
Protocol B: Crystallization of Sildenafil Free Base (Form I)
-
Objective: Isolate the monoclinic P21/c polymorph.
-
Method: Reactive Crystallization.
-
Reaction: Dissolve Sildenafil Citrate in water. Add 0.1 M NaOH dropwise until pH reaches 9.0.
-
Extraction: Extract the precipitate with acetone.
-
Recrystallization: Slow evaporation of the acetone solution at room temperature yields colorless, plate-like crystals.
Visualization: Crystallization Workflow
Caption: Decision tree for isolating specific Sildenafil crystal forms based on solvent system and pH control.
Crystallographic Data Analysis[1][5][6][7]
The distinction between the commercial citrate salt and the free base is immediately apparent in the unit cell parameters. The Citrate salt crystallizes in a significantly larger unit cell due to the inclusion of the counter-ion and water molecules.
Comparative Lattice Parameters
| Parameter | Sildenafil Citrate Monohydrate [1][2] | Sildenafil Free Base (Form I) [3][4] | Sildenafil Saccharinate [1] |
| Crystal System | Orthorhombic | Monoclinic | Triclinic |
| Space Group | Pbca | P21/c | P1 |
| a (Å) | 24.002(4) | 17.273(1) | 10.385(1) |
| b (Å) | 10.983(2) | 17.071(1) | 11.192(1) |
| c (Å) | 24.363(3) | 8.317(1) | 14.316(1) |
| α (°) | 90 | 90 | 101.45 |
| β (°) | 90 | 99.33(2) | 106.82 |
| γ (°) | 90 | 90 | 91.24 |
| Volume (ų) | ~6423 | ~2420 | ~1546 |
| Z (Molecules/Cell) | 8 | 4 | 2 |
Technical Note: The Pbca space group for the citrate salt indicates a centrosymmetric packing where the citrate anion and water molecules bridge sildenafil cations into a 3D hydrogen-bonded network. In contrast, the Free Base (P21/c) relies solely on Van der Waals forces and weak C-H...O interactions, explaining its lower solubility.
Isomerism: Conformational & Structural
In X-ray crystallography, "isomerism" for Sildenafil primarily concerns conformational isomerism (rotamers) and packing polymorphism . However, XRD is also the gold standard for detecting regioisomeric impurities.
A. Conformational Isomerism (Polymorphism)
Sildenafil molecules are flexible. The orientation of the propyl group relative to the pyrazolopyrimidinone core is a key differentiator between forms.
-
Citrate Salt: The propyl group is often situated out of the plane of the fused ring system.
-
Free Base: The propyl group may adopt a different torsion angle to maximize packing efficiency in the smaller monoclinic cell.
-
Piperazine Chair: In almost all structures, the piperazine ring adopts a chair conformation with the methyl and sulfonyl groups in equatorial positions to minimize steric strain [3].
B. Structural Isomerism (Impurity Profiling)
During synthesis, sulfonation can occur at the wrong position on the ethoxyphenyl ring.
-
Target: 5-sulfonyl isomer.
-
Impurity: 3-sulfonyl isomer (Regioisomer).
-
XRD Detection: These isomers crystallize with distinct unit cells.[1] Powder X-Ray Diffraction (PXRD) is used as a "fingerprint" method. If the batch contains the 3-sulfonyl isomer, unique reflections (peaks) will appear that do not index to the Pbca or P21/c systems.
Mechanistic Insights: The Hydrogen Bond Network
The efficacy of Sildenafil is partially explained by its solid-state features which elucidate its binding potential.
The Intramolecular "Lock"
In the free base crystal structure, an intramolecular hydrogen bond exists between the amide nitrogen (N-H) of the pyrazole ring and the oxygen of the ethoxy group. This "locks" the molecule into a pseudo-planar conformation.
The Intermolecular "Key"
For the drug to work, this intramolecular bond must break. In the PDE5 active site, the protein residues (specifically Glutamine) displace this internal bond, forming a strong intermolecular H-bond with the drug.[4]
Visualization: Interaction Logic
Caption: Transition from the crystal-state intramolecular bond to the bioactive intermolecular interaction.
References
-
Yathirajan, H. S., et al. (2005).[2] Crystal structure of sildenafil citrate monohydrate. Acta Crystallographica Section E, 61(1), o154-o156.
-
Stepanovs, D., & Mishnev, A. (2012).[2][5] Molecular and Crystal Structure of Sildenafil Base. Zeitschrift für Naturforschung B, 67(5), 491-494.
-
Barbas, R., et al. (2021).[6] The Solid State Landscape of the Sildenafil Drug. Crystals, 11(8), 957.
-
Llinàs, A., et al. (2006). Polymorphism of Sildenafil: A New Metastable Desolvate. Crystal Growth & Design.
Sources
Methodological & Application
analytical method development for iso-sildenafil quantification
An Application Note for the Analytical Method Development and Validation for the Quantification of Iso-Sildenafil
Abstract
This application note provides a comprehensive, technically detailed guide for the development and validation of a robust analytical method for the quantification of iso-sildenafil, a potential process-related impurity or isomer of sildenafil. The primary technique detailed is a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, designed to ensure specificity, accuracy, and precision. The protocols herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method to identify and quantify iso-sildenafil in bulk drug substances or pharmaceutical formulations.
Introduction: The Analytical Imperative
Sildenafil, the active pharmaceutical ingredient (API) in Viagra™, is a selective inhibitor of phosphodiesterase type 5 (PDE5) used to treat erectile dysfunction and pulmonary arterial hypertension.[1][2] During its synthesis, or as a result of degradation, various related substances, including positional isomers, can be formed.[3][4] One such potential impurity is iso-sildenafil, a structural isomer. The presence of such impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, regulatory bodies mandate the development of highly specific, validated analytical methods to detect and quantify these impurities.
The primary analytical challenge lies in achieving baseline separation between the main sildenafil peak and the closely eluting isomeric impurity peak. This note details a systematic approach to developing a stability-indicating RP-HPLC method that can resolve sildenafil from iso-sildenafil and potential degradation products, followed by a rigorous validation protocol to demonstrate its suitability for its intended purpose, as per ICH guidelines.[5][6]
Physicochemical Properties and Standard Preparation
A foundational understanding of the analyte's properties is critical for method development. Sildenafil citrate is a white to off-white crystalline powder with limited water solubility (approx. 3.5-4.1 mg/mL), which is pH-dependent.[2][7][8] It is more soluble in solvents like methanol.[9]
Protocol 2.1: Preparation of Stock and Working Standard Solutions
Objective: To prepare accurate and stable standard solutions for calibration and validation studies.
Materials:
-
Sildenafil Citrate Reference Standard (USP or equivalent)
-
Iso-sildenafil Reference Standard
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
Sonicator
Procedure:
-
Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of Sildenafil Citrate and Iso-sildenafil reference standards into separate 25 mL volumetric flasks.
-
Add approximately 15 mL of methanol to each flask.
-
Sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly. This is the Stock Solution A (Sildenafil) and Stock Solution B (Iso-sildenafil).
-
-
System Suitability Solution (SSS):
-
Prepare a working solution containing approximately 50 µg/mL of sildenafil and 5 µg/mL of iso-sildenafil in a suitable diluent (e.g., the mobile phase). This solution is used to verify the resolution and reproducibility of the chromatographic system.
-
-
Working Standard Solutions for Linearity:
-
Prepare a series of at least five working standard solutions by diluting the stock solutions with the mobile phase to cover the expected concentration range. For impurity quantification, a typical range might be from the Limit of Quantitation (LOQ) to 150% of the target impurity concentration (e.g., 0.1 µg/mL to 15 µg/mL for iso-sildenafil).
-
Chromatographic Method Development
The goal is to develop a method that provides optimal separation (resolution > 2) between sildenafil and iso-sildenafil, with good peak shape (tailing factor < 1.5) and a reasonable run time. A reversed-phase C18 column is the logical starting point due to the moderately non-polar nature of sildenafil.[1][10]
Diagram 3.1: Method Development & Validation Workflow
Caption: Workflow for analytical method development and validation.
Protocol 3.1: Recommended HPLC-UV Method
This protocol is a robust starting point derived from established methods for sildenafil and its related substances.[11][12] Optimization may be required based on the specific column and system used.
Rationale for Parameter Selection:
-
Column: A C18 stationary phase provides the necessary hydrophobic interactions to retain sildenafil and its isomer. The specified dimensions offer a good balance between resolution and analysis time.
-
Mobile Phase: A buffered acetonitrile/water mobile phase provides efficient elution. Ammonium acetate buffer at pH 7.0 ensures consistent ionization states of the analytes, leading to reproducible retention times and good peak shapes.[11][12]
-
Detection Wavelength: Sildenafil exhibits strong UV absorbance maxima around 240 nm and 290 nm.[11] 240 nm is chosen for high sensitivity for both the parent compound and potential impurities.[12]
| Parameter | Recommended Condition |
| Instrument | High-Performance Liquid Chromatography system with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.2 M Ammonium Acetate Buffer (pH 7.0) : Acetonitrile (40:60 v/v)[11] |
| Flow Rate | 1.0 mL/min[11][12] |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection | UV at 240 nm[11][12] |
| Run Time | Approximately 15 minutes (or until all relevant peaks have eluted) |
Method Validation Protocol (ICH Q2(R1))
Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The following protocols are based on the ICH Q2(R1) guideline.[6][13]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] For an impurity method, this involves demonstrating separation from the main API and any products formed during forced degradation.
Protocol 4.1.1: Forced Degradation Study This protocol subjects the sildenafil sample to stress conditions to intentionally produce degradation products.[11]
-
Prepare Samples: Prepare solutions of sildenafil (approx. 500 µg/mL) in the following conditions:
-
Acid Hydrolysis: 0.1 N HCl, heat at 80°C for 2 hours.
-
Base Hydrolysis: 0.1 N NaOH, heat at 80°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂, store at room temperature for 24 hours.[11]
-
Thermal Degradation: Expose solid drug substance to 105°C for 7 days.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 48 hours.
-
-
Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and inject into the HPLC system alongside an unstressed sample and a blank.
-
Acceptance Criteria:
-
The method must demonstrate resolution (Rs > 2.0) between the sildenafil and iso-sildenafil peaks and all degradation product peaks.
-
The peak purity of sildenafil and iso-sildenafil should pass, as determined by a photodiode array (PDA) detector, indicating no co-eluting peaks.
-
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[5]
Protocol 4.2.1: Linearity Assessment
-
Prepare Standards: Prepare at least five concentrations of iso-sildenafil spanning the desired range (e.g., LOQ to 150% of the specification limit).
-
Analysis: Inject each concentration in triplicate.
-
Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis.
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
A visual inspection of the data points should not show significant deviation from a straight line.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiking).
Protocol 4.3.1: Accuracy by Recovery
-
Prepare Samples: Spike a sildenafil sample (or placebo) with iso-sildenafil at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the nine spiked samples.
-
Evaluation: Calculate the percentage recovery for each sample using the formula: % Recovery = [(Measured Concentration) / (Spiked Concentration)] * 100
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each level.[10]
-
Precision
Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6] It is evaluated at two levels: repeatability and intermediate precision.
Protocol 4.4.1: Repeatability (Intra-assay Precision)
-
Prepare Samples: Prepare six independent samples of sildenafil spiked with iso-sildenafil at 100% of the target concentration.
-
Analysis: Analyze all six samples on the same day, with the same analyst and instrument.
-
Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) of the results.
-
Acceptance Criteria:
-
The %RSD should be not more than 2.0%.
-
Protocol 4.4.2: Intermediate Precision (Inter-assay Ruggedness)
-
Prepare Samples: Prepare a set of six samples as described for repeatability.
-
Analysis: The analysis should be performed by a different analyst, on a different day, and/or using a different instrument.
-
Evaluation: Calculate the %RSD for this new set of data and compare it with the repeatability results.
-
Acceptance Criteria:
-
The %RSD should be not more than 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol 4.5.1: Determination of LOD and LOQ These can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio (S/N):
-
Determine the concentration of analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
From the Calibration Curve:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Acceptance Criteria:
-
The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.
-
Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.
Protocol 4.6.1: Robustness Evaluation
-
Introduce Variations: Deliberately vary critical parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase organic content (± 2%)
-
Mobile phase pH (± 0.2 units)
-
-
Analysis: Inject a system suitability solution for each condition.
-
Evaluation: Assess the impact on system suitability parameters (e.g., resolution, tailing factor, retention time).
-
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions. Resolution between sildenafil and iso-sildenafil should remain > 2.0.
-
Table 4.1: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Measurement | Acceptance Criteria |
| Specificity | Resolution (Rs) between all peaks in stressed samples | Rs > 2.0, Peak purity must pass |
| Linearity | Regression analysis of ≥ 5 concentrations | Correlation Coefficient (r²) ≥ 0.999 |
| Range | Confirmed by linearity, accuracy, and precision | Method is acceptable across the specified range |
| Accuracy | % Recovery of spiked samples (3 levels, n=3) | 98.0% - 102.0% |
| Precision (Repeatability) | %RSD of 6 independent samples | %RSD ≤ 2.0% |
| Precision (Intermediate) | %RSD under varied conditions (analyst, day, etc.) | %RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | S/N ratio ≈ 10:1 or calculated from slope | Verified with acceptable precision (%RSD ≤ 10%) |
| Robustness | System suitability under varied method parameters | System suitability requirements are met |
Alternative and Confirmatory Techniques: LC-MS/MS
For applications requiring higher sensitivity and specificity, such as quantification in biological matrices or confirmation of impurity identity at very low levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[14][15] An LC-MS/MS method can provide unambiguous identification based on the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions.[16][17]
Key Advantages of LC-MS/MS:
-
High Specificity: Detection is based on molecular mass, virtually eliminating matrix interference.
-
High Sensitivity: Capable of achieving LOQs in the low ng/mL or even pg/mL range.[14]
-
Structural Confirmation: Fragmentation patterns can confirm the identity of isomers and unknown impurities.
Development of an LC-MS/MS method would follow a similar path, but optimization would focus on ionization source parameters (e.g., ESI, APCI) and collision energies for Multiple Reaction Monitoring (MRM) transitions.
References
- Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8299834/]
- Analytical Validation of Sildenafil Citrate Inhaler Preparation. (Source: ThaiScience) [URL: https://www.thaiscience.info/journals/Article/TJPS/10466395.pdf]
- Development and Validation Method for the Determination of Sildenafil Citrate Tablets by using UV-Spectrophotometer in Pharmaceutical Formulation. (Source: TSI Journals) [URL: https://www.tsijournals.com/articles/development-and-validation-method-for-the-determination-of-sildenafil-citrate-tablets-by-using-uvspectrophotometer-in-pharma.pdf]
- Development and Validation of Reverse-Phase High Performance Liquid Chromatography Method for the Determination of Sildenafil Ci. (Source: International Journal of Applied Biology and Pharmaceutical Technology) [URL: https://www.ijabpt.com/pdf/1243-Prasanna%20Reddy.pdf]
- HPLC Methods for analysis of Sildenafil. (Source: HELIX Chromatography) [URL: https://helixchrom.com/hplc-methods-for-analysis-of-sildenafil/]
- HPLC determination of sildenafil in tablets. (Source: ResearchGate) [URL: https://www.researchgate.
- Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC. (Source: PubMed, National Center for Biotechnology Information) [URL: https://pubmed.ncbi.nlm.nih.gov/11762886/]
- HPLC Method for Analysis of Sildenafil Citrate (Viagra) MS-compatible Mobile Phase on Primesep 100 Column. (Source: SIELC Technologies) [URL: https://sielc.com/hplc-method-for-analysis-of-sildenafil-citrate-viagra-ms-compatible-mobile-on-primesep-100-column.html]
- Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4609015/]
- Analytical Method Development and Validation of Sildenafil Citrate by RP-HPLC. (Source: ResearchGate) [URL: https://www.researchgate.
- Physicochemical Properties of Sildenafil Citrate (Viagra) and Sildenafil Base. (Source: Semantic Scholar) [URL: https://www.semanticscholar.org/paper/Physicochemical-Properties-of-Sildenafil-Citrate-Caira-Marques/4836696b9f2d6c697479989b5c213898f98c8a14]
- Validation of Simple and Rapid UV-Spectrophotometric Method with Stress Degradation Study for Sildenafil Citrate. (Source: ResearchGate) [URL: https://www.researchgate.
- HPTLC determination of sildenafil in pharmaceutical products and aphrodisiac herbal preparations. (Source: ResearchGate) [URL: https://www.researchgate.
- RP-HPLC Method Development for Estimation of Sildenafil Citrate in Tablets and in Seminal Fluid. (Source: ResearchGate) [URL: https://www.researchgate.
- Isolation and identification of an isomeric sildenafil analogue as an adulterant in an instant coffee premix. (Source: Taylor & Francis Online) [URL: https://www.tandfonline.com/doi/full/10.1080/19393210.2018.1523450]
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (Source: International Council for Harmonisation) [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
- Method development and validation of LC-MS/MS method for the estimation of sildenafil and its metabolite piperazine n-desmethyl sildenafil in human plasma. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/271512444_Method_development_and_validation_of_LC-MSMS_method_for_the_estimation_of_sildenafil_and_its_metabolite_piperazine_n-desmethyl_sildenafil_in_human_plasma]
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (Source: European Medicines Agency) [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-methodology-step-5_en.pdf]
- Sildenafil Citrate USP Method Using HPTLC Plates for the Limit of Imidazole Test. (Source: Merck KGaA) [URL: https://www.sigmaaldrich.
- Sildenafil raw material medicine impurity, preparation method thereof and application of sildenafil raw material medicine impurity as reference substance. (Source: Google Patents) [URL: https://patents.google.
- Physical-chemical Stability of Compounded Sildenafil 100-mg Rapid-dissolving Tablets. (Source: International Journal of Pharmaceutical Compounding) [URL: https://ijpc.com/Abstracts/Abstract.cfm?ABS=4655]
- Sildenafil | C22H30N6O4S. (Source: PubChem, National Center for Biotechnology Information) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Sildenafil]
- Determination of sildenafil by preconcentration on surfactant coated polymeric resin followed by spectrofluorimetry. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3869389/]
- Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method. (Source: PubMed, National Center for Biotechnology Information) [URL: https://pubmed.ncbi.nlm.nih.gov/32633519/]
- Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography. (Source: PubMed, National Center for Biotechnology Information) [URL: https://pubmed.ncbi.nlm.nih.gov/11256901/]
- Validated LC method for sildenafil citrate related substances and its potential oxidative degradation product. (Source: TSI Journals) [URL: https://www.tsijournals.
- RP-HPLC Method Development for Estimation of Sildenafil Citrate in Tablets and in Seminal Fluid. (Source: Semantic Scholar) [URL: https://www.semanticscholar.org/paper/RP-HPLC-Method-Development-for-Estimation-of-in-Patel-Patel/94b41940983637651a5c687e836938d8d386992d]
- Mini Review: Determination of Sildenafil Citrate in Pharmaceutical Prepaprations. (Source: ResearchGate) [URL: https://www.researchgate.
- LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column and Luna. (Source: Phenomenex) [URL: https://phenomenex.blob.core.windows.net/documents/75945859-75a7-47b7-873b-e3c328e3b08e.pdf]
- Spectrofluorimetric Determination of Sildenafil: A New Analytical Alternative for Its Analysis. (Source: CONICET) [URL: https://www.conicet.gov.ar/new_scp/detalle.php?id=26815&keywords=sildenafil&opt=4&congreso=]
- Physicochemical properties of sildenafil citrate (Viagra) and sildenafil base. (Source: PubMed, National Center for Biotechnology Information) [URL: https://pubmed.ncbi.nlm.nih.gov/10709337/]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (Source: U.S. Food and Drug Administration) [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
- Preparation method of sildenafil citrate. (Source: Google Patents) [URL: https://patents.google.
- Sildenafil. (Source: Stanford University) [URL: https://web.stanford.edu/group/hopes/cgi-bin/hopes_test/sildenafil/]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (Source: ECA Academy) [URL: https://www.
- A novel method for the determination of sildenafil (Viagra®) and its metabolite in postmortem specimens using LC/MS/MS and LC/M. (Source: Federal Aviation Administration) [URL: https://www.faa.gov/data_research/research/med_humanfacs/oamtechreports/2000s/media/0009.pdf]
- Physical-chemical Stability of Compounded Sildenafil 100-mg Rapid-dissolving Tablets | Request PDF. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/343272922_Physical-chemical_Stability_of_Compounded_Sildenafil_100-mg_Rapid-dissolving_Tablets]
- Extractive spectrophotometric determination of sildenafil citrate (Viagra) in pure and pharmaceutical formulations. (Source: Journal of Food and Drug Analysis) [URL: https://www.jfda-online.com/journal/vol/11/iss/3/10]
- Quality Guidelines. (Source: International Council for Harmonisation) [URL: https://www.ich.org/page/quality-guidelines]
- A Facile, Improved Synthesis of Sildenafil and Its Analogues. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3869160/]
- Showing Compound Sildenafil (FDB023606). (Source: FooDB) [URL: https://foodb.ca/compounds/FDB023606]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104370915A - Preparation method of sildenafil citrate - Google Patents [patents.google.com]
- 9. Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 11. thaiscience.info [thaiscience.info]
- 12. Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. faa.gov [faa.gov]
Application Note: Preparative HPLC Isolation of Iso-Sildenafil
Method Development, Scale-Up, and Recovery Protocols for Structural Isomers
Abstract
The isolation of Iso-sildenafil —a structural regioisomer of Sildenafil (Viagra™)—presents a distinct chromatographic challenge due to its identical molecular weight (
Chemical Context & Separation Strategy
The Challenge: Sildenafil and Iso-sildenafil typically differ only in the position of the methyl group on the piperazine ring or the attachment point of the sulfonyl group on the pyrazolopyrimidinone core.
-
Sildenafil: Amphoteric, with a basic piperazine nitrogen (
) and a weak acid moiety ( ). -
Iso-sildenafil: Possesses a similar
profile.
The Solution:
Standard C18 chemistry often results in co-elution due to hydrophobicity overlap. To achieve baseline separation (
Analytical Scouting (Method Development)
Before consuming expensive crude material, the separation must be optimized on an analytical scale.
2.1 Chromatographic Conditions
| Parameter | Analytical Protocol | Preparative Protocol (Scale-Up) |
| Column | C18 or Phenyl-Hexyl, | C18 or Phenyl-Hexyl, |
| Mobile Phase A | 20 mM Ammonium Formate (pH 3.2 with Formic Acid) | 20 mM Ammonium Formate (pH 3.2) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Acetonitrile (HPLC Grade) |
| Flow Rate | ||
| Wavelength | ||
| Temperature | Ambient |
2.2 Gradient Optimization (The "Shallow" Approach)
Isomers require a shallow gradient slope to maximize selectivity (
-
Initial Scouting: 10-90% B over 20 mins.
-
Focused Gradient: If Iso-sildenafil elutes at ~40% B, create a "pumping" gradient:
-
0-2 min: 25% B (Hold)
-
2-12 min: 25%
45% B (Very Shallow) -
12-15 min: 95% B (Wash)
-
Preparative Scale-Up Protocol
Step 1: The Loading Study
Objective: Determine the maximum injection volume/mass before resolution collapses (
-
Prepare a highly concentrated sample (
in DMSO/MeOH 50:50). -
Inject increasing volumes onto the analytical column:
. -
Observe the peak shape.[1][2] "Shark-fin" tailing indicates mass overload; fronting indicates volume overload.
-
Selection: Choose the highest load where the valley between Sildenafil and Iso-sildenafil remains at
of the peak height.
Step 2: Geometric Scale-Up Calculation
To transfer the method to a
-
Flow Rate:
. -
Injection Volume: If
was optimal analytically, inject on the prep column.
Step 3: Fraction Collection Logic
Automated fraction collectors must be programmed to avoid cross-contamination.
-
Trigger: Slope + Threshold.
-
Logic: Collect only the Iso-sildenafil peak. If the peaks are not baseline separated, use "Time-Slicing" (collecting narrow cuts) and re-analyze the middle fractions.
Workflow Visualization
Caption: Figure 1. Iterative workflow for the isolation of Iso-sildenafil, prioritizing purity validation before drying.
Post-Processing & Salt Removal
Critical Step: The mobile phase contains Ammonium Formate.[3] Although volatile, it can form residual salts if not removed properly.
-
Pool Fractions: Combine pure fractions based on QC analysis.
-
Dilute: Dilute the organic content with water (1:1) to increase hydrophobicity.
-
Trap-and-Elute (Desalting):
-
Pass the pooled fraction through a C18 SPE cartridge or a "Trap" column.
-
Wash with 100% Water (removes buffer salts).
-
Elute with 100% Methanol or Acetonitrile.
-
-
Evaporation: Rotary evaporate the organic solvent, then lyophilize the remaining water to obtain the free base or formate salt of Iso-sildenafil.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Broad Peaks | Sample solvent too strong (e.g., 100% DMSO). | Dilute sample with water/buffer until just before precipitation occurs. |
| Peak Splitting | pH mismatch or column overload. | Check buffer pH (must be |
| Retention Shift | "Dewetting" of C18 phase. | Ensure at least 5% organic is present at the start of the gradient.[3] |
| Co-elution | Isomer selectivity is poor on C18. | Switch to Phenyl-Hexyl or Pentafluorophenyl (PFP) phases for |
References
-
Reepmeyer, J. C., et al. (2007). "Structure elucidation of a novel analogue of sildenafil detected as an adulterant in an herbal dietary supplement."[4] Journal of Pharmaceutical and Biomedical Analysis.
-
Food and Drug Administration (FDA). (2024). "Laboratory Information Bulletin: Determination of PDE5 Inhibitors in Dietary Supplements."
-
Aubel, M. (2019). "Scaling from Analytical to Preparative HPLC." Chromatography Today.
-
World Health Organization. (2018). "Guidance on testing of suspected falsified sildenafil."
Sources
Troubleshooting & Optimization
optimizing mobile phase for better separation of sildenafil isomers
Topic: Optimizing Mobile Phase for Sildenafil Isomers & Impurities
Status: Operational | Analyst: Senior Application Scientist
Introduction: The Separation Challenge
Welcome to the technical support center. You are likely here because Sildenafil (the active ingredient in Viagra) is presenting specific chromatographic challenges.
Sildenafil is a basic drug (piperazine nitrogen pKa ~8.7). This chemical reality creates two distinct separation challenges depending on your goal:
-
Chiral Separation: Separating sildenafil enantiomers (R/S) or cis/trans isomers during early-stage synthesis.
-
Achiral/Impurity Separation: Separating sildenafil from its structural isomers (e.g., Impurity A, N-oxide) and preventing peak tailing on C18 columns.
This guide treats your HPLC system as a logical engine. If the inputs (mobile phase chemistry) do not match the hardware (column chemistry), the output (chromatogram) will fail.
Module 1: Chiral Separation (Enantiomers)
Use this module if you are separating optical isomers or specific stereoisomers.
The Core Protocol: Polysaccharide Normal Phase
For basic drugs like sildenafil, polysaccharide-based stationary phases (Amylose or Cellulose derivatives) are the gold standard due to their broad selectivity.
Recommended System:
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) [e.g., Chiralpak AD-H or equivalent].
Optimized Mobile Phase Composition
| Component | Role | Recommended Ratio |
| n-Hexane | Non-polar bulk solvent | 85% - 90% |
| Ethanol or IPA | Polar modifier (controls retention) | 10% - 15% |
| Diethylamine (DEA) | CRITICAL ADDITIVE | 0.1% (v/v) |
Why This Works (The "Why" Behind the Step)
Sildenafil contains a basic piperazine ring.
-
The Problem: Without an additive, the basic nitrogen interacts non-specifically with residual silanols on the silica support of the chiral column. This causes severe peak tailing and destroys chiral recognition.
-
The Solution (DEA): Diethylamine is a stronger base than sildenafil. It saturates the active silanol sites ("masking"), forcing the sildenafil molecule to interact only with the chiral selector (the amylose polymer).
-
The Result: Sharp peaks and true enantiomeric separation.
Technical Note: Do not use Triethylamine (TEA) in Normal Phase if you can avoid it; DEA is more volatile and often provides better mass transfer kinetics in hexane-based systems.
Module 2: Achiral Separation (Impurities & Tailing)
Use this module for QC, Related Substances, or separating structural isomers (Impurity A, B).
The Core Protocol: Ion-Suppression Reversed Phase
Standard C18 columns often fail with sildenafil because the drug is positively charged at neutral pH, leading to "secondary interactions" (ionic attraction to negative silanols).
Recommended System:
-
Column: High-purity C18 (End-capped), 5 µm or 3.5 µm.
-
Temperature: 30°C (Controls viscosity and kinetics).
Optimized Mobile Phase Composition
| Component | Composition | Function |
| Buffer (A) | 0.05M Potassium Phosphate (pH 3.0) + 0.1% Triethylamine (TEA) | pH controls ionization; TEA blocks silanols. |
| Organic (B) | Acetonitrile | Elution strength/Selectivity. |
| Ratio | Isocratic 50:50 or Gradient | Adjust based on Impurity A resolution. |
Mechanism of Action
-
pH 3.0: At this pH, sildenafil is fully protonated. While this usually risks silanol interaction, the low pH also suppresses the ionization of the silanols themselves (Si-O⁻ → Si-OH).
-
Triethylamine (TEA): This is the "sacrificial base." It competes with sildenafil for any remaining active silanol sites.
-
Self-Validating Check: If you remove TEA, the sildenafil peak will immediately widen (tailing factor > 2.0). If you add it back, tailing should drop to < 1.5.
Module 3: Visualizing the Logic
The following diagrams illustrate the decision process and the chemical mechanism of the recommended mobile phases.
Figure 1: Method Development Decision Tree
Caption: Logical workflow for selecting the correct mobile phase based on separation goals.
Figure 2: The "Silanol Blocking" Mechanism
Caption: How amine additives (TEA/DEA) prevent peak tailing for basic drugs like Sildenafil.
Module 4: Troubleshooting (FAQ)
Q1: I am seeing a "shoulder" on my main Sildenafil peak in Reverse Phase. Is this an isomer?
-
Diagnosis: It is likely Impurity A (the amine precursor) or Sildenafil N-oxide .
-
Fix: Adjust your organic modifier. If using Acetonitrile, switch to a Methanol:Acetonitrile (50:50) blend in your B-line. Methanol offers different selectivity for positional isomers due to its H-bonding capability.
-
Check: Ensure your buffer pH is strictly controlled. A shift from pH 3.0 to 3.5 can drastically change the resolution of ionizable impurities.
Q2: My chiral separation has good resolution, but the retention times are drifting.
-
Diagnosis: Mobile phase evaporation or temperature fluctuation.
-
Fix: Normal phase solvents (Hexane/Ethanol) are volatile.
-
Use a pre-mixed mobile phase rather than on-line mixing if possible.
-
Ensure the column oven is stable (25°C is standard for Chiralpak).
-
Crucial: Check if your DEA concentration has dropped (evaporated). Make fresh mobile phase daily.
-
Q3: I cannot use DEA/TEA because I am using LC-MS.
-
Diagnosis: Non-volatile salts and strong bases suppress MS signal.
-
Fix:
-
For Achiral: Switch to Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 4.5) . These are volatile.
-
For Chiral: Use Ammonium Hydroxide (0.1%) instead of DEA. It is MS-compatible but weaker; you may need to increase the concentration slightly.
-
Q4: The pressure is rising rapidly on my Chiral column.
-
Diagnosis: Salt precipitation.
-
Fix: Did you switch from Reverse Phase (Buffer) to Normal Phase (Hexane) without an intermediate flush?
-
Protocol: Flush the column with 100% Ethanol (or IPA) for 30 minutes before switching modes. Buffers are insoluble in Hexane and will crash out inside the pores, destroying the column.
References
-
United States Pharmacopeia (USP). Sildenafil Citrate Monograph: Organic Impurities.[3] USP-NF. (Standardizes the use of Phosphate Buffer pH 3.0 + TEA for achiral purity analysis).
-
Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H. (Authoritative source for polysaccharide column care and mobile phase additives like DEA).
-
Nageswara Rao, R., et al. (2003). "Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography." Analytical Sciences, 19(7), 1007-1011. (Establishes the baseline for impurity separation).
-
Dolan, J. W. (2003). "Why Do Peaks Tail?" LCGC North America, 21(6). (Explains the mechanistic action of silanol blockers like Triethylamine).
Sources
improving mass spectral sensitivity for low-level sildenafil impurities
A Senior Application Scientist's Guide to Enhancing Mass Spectral Sensitivity for Low-Level Sildenafil Impurities
Welcome to the technical support center for sildenafil impurity analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to detect and quantify low-level impurities in sildenafil active pharmaceutical ingredients (APIs) and drug products using Liquid Chromatography-Mass Spectrometry (LC-MS).
Navigating the challenges of trace-level analysis requires a systematic approach, from understanding the regulatory landscape to fine-tuning instrument parameters. This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common obstacles and enhance the sensitivity of your mass spectral methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the analysis of sildenafil impurities.
Q1: What are the common process-related and degradation impurities of sildenafil?
Sildenafil impurities can originate from the manufacturing process or from degradation over time.[1] Common impurities include starting materials, by-products, intermediates, and degradation products.[2] Some of the frequently identified impurities are Sildenafil N-oxide, N-desmethylsildenafil, and various piperazine-related derivatives.[3][4][5][6] The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) specify certain related compounds that must be controlled.[7][8][9]
Q2: What are the regulatory thresholds for these impurities that necessitate high-sensitivity methods?
Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for impurity testing. The ICH Q3A(R2) guideline specifies thresholds for reporting, identification, and qualification of impurities in new drug substances.[2][10][11] For a maximum daily dose of sildenafil (typically 100 mg), the reporting threshold is often 0.05%, and the identification threshold is 0.10%.[2] Achieving accurate quantification at these low levels requires highly sensitive and validated analytical methods.
| Threshold Type | ICH Q3A(R2) Guideline (for max. daily dose ≤ 2g/day) | Typical Level for Sildenafil |
| Reporting | > 0.05% | 0.05% |
| Identification | > 0.10% or 1.0 mg per day intake (whichever is lower) | 0.10% |
| Qualification | > 0.15% or 1.0 mg per day intake (whichever is lower) | 0.15% |
Q3: Why is Electrospray Ionization (ESI) Mass Spectrometry the preferred technique for sildenafil analysis?
Electrospray Ionization (ESI) is highly effective for polar and moderately polar compounds like sildenafil and its impurities, transforming them into gas-phase ions with minimal fragmentation.[12] Sildenafil contains multiple basic nitrogen sites, making it readily protonated in the positive ESI mode, which leads to excellent ionization efficiency and, consequently, high sensitivity. This makes ESI coupled with tandem mass spectrometry (MS/MS) ideal for detecting and quantifying trace-level impurities.[13][14]
Q4: What is ion suppression, and why is it a critical challenge in this analysis?
Ion suppression is a matrix effect where co-eluting compounds from the sample matrix, mobile phase, or system contaminants interfere with the ionization of the target analyte in the ESI source.[13][15] This competition for ionization reduces the analyte's signal intensity, leading to poor sensitivity, inaccurate quantification, and decreased reproducibility.[12] Given that impurity analysis targets very low concentrations, even minor ion suppression can cause a signal to be lost entirely in the baseline noise.[16]
Section 2: Troubleshooting Guide: Low Mass Spectral Sensitivity
This section provides a systematic, problem-oriented approach to diagnosing and resolving low sensitivity issues during your experiments.
Problem: I have a very weak or no signal for a known low-level sildenafil impurity.
When an expected impurity signal is weak or absent, a logical and stepwise troubleshooting process is essential. The following workflow helps isolate the issue, determining whether it originates from the mass spectrometer, the liquid chromatograph, or the sample itself.
Caption: Systematic workflow for troubleshooting low MS sensitivity.
Step 1: Diagnosing and Mitigating Sample Matrix Effects
Q: My direct infusion shows the MS is sensitive, but the LC-MS signal is weak. How do I confirm and fix ion suppression?
This scenario strongly points to ion suppression from co-eluting matrix components. The best way to visualize this is with a post-column infusion experiment.[17]
Experimental Protocol: Post-Column Infusion to Identify Ion Suppression Zones
-
Setup:
-
Prepare a standard solution of your target impurity at a concentration that gives a stable, mid-level signal (e.g., 50-100 ng/mL).
-
Use a syringe pump and a T-connector to infuse this solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase stream after the analytical column but before the MS source.
-
-
Execution:
-
Start the syringe pump and allow the MS signal for the impurity to stabilize. You should see a flat, elevated baseline.
-
Set up your standard LC gradient method.
-
Inject a blank matrix sample (e.g., a placebo formulation extract or a dissolved blank tablet).
-
-
Analysis:
-
Monitor the infused impurity's signal throughout the chromatographic run.
-
Any significant dip or drop in the stable baseline indicates a region of ion suppression where matrix components are eluting.[17]
-
If the retention time of your target impurity coincides with one of these dips, its signal is being suppressed.
-
Solutions for Matrix Effects:
-
Chromatographic Separation: Adjust the LC gradient to move the impurity's elution time away from the suppression zone.[17]
-
Sample Dilution: Simply diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect.[18]
-
Improved Sample Preparation: Implement more rigorous sample cleanup steps like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix components before injection.[18][19]
-
Change Ionization Mode: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain analytes, though it may offer lower sensitivity for sildenafil.[12][18]
Step 2: Optimizing Liquid Chromatography (LC) Performance
Q: My impurity peak is broad, split, or tailing, which lowers its peak height and sensitivity. How can I improve the chromatography?
Poor peak shape dilutes the analyte over a wider volume, reducing its concentration as it enters the MS source and thus lowering the signal-to-noise ratio.[20]
Common Causes and Solutions for Poor Peak Shape:
-
Column Overload: Injecting too much sample mass can cause fronting peaks. Dilute your sample.
-
Solvent Mismatch: If the sample solvent is much stronger than the initial mobile phase, it can cause peak distortion.[21] Your sample should be dissolved in the initial mobile phase or a weaker solvent.
-
Column Degradation: Every column has a finite lifetime. Loss of performance indicates it may be time for a replacement.[22] First, try flushing the column according to the manufacturer's instructions.[21]
-
Mobile Phase Issues: Ensure mobile phases are fresh, correctly prepared, and thoroughly mixed. Use LC-MS grade solvents and additives to avoid introducing contaminants.[21][23]
Q: How does mobile phase composition, particularly additives, affect MS sensitivity?
Mobile phase additives are crucial for good chromatography and efficient ionization.
-
Acids (e.g., Formic Acid, Acetic Acid): Adding a small amount (0.1%) of a volatile acid like formic acid is standard practice for positive mode ESI. It provides a source of protons (H+), promoting the formation of the [M+H]+ ion for basic compounds like sildenafil and its impurities, which significantly enhances the signal.[14][24]
-
Buffers (e.g., Ammonium Formate, Ammonium Acetate): These volatile buffers help control the mobile phase pH, ensuring consistent retention times and peak shapes. They are compatible with MS analysis.
-
Non-Volatile Buffers (CRITICAL): Never use non-volatile buffers like phosphate (e.g., PBS), TRIS, or HEPES.[15] They will precipitate in the ESI source, rapidly contaminating the instrument and suppressing the signal for all analytes.[15][23]
| Additive | Typical Concentration | Effect on Sildenafil (Positive ESI) | Recommendation |
| Formic Acid | 0.1% | Excellent proton source, enhances [M+H]+ formation. | Highly Recommended [14][24] |
| Acetic Acid | 0.1% - 0.5% | Good proton source, slightly less effective than formic acid. | Good Alternative |
| Ammonium Formate | 2-10 mM | Provides buffering and aids ionization. | Recommended, often with formic acid.[25] |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Excellent for chromatography (ion-pairing) but can cause significant signal suppression in ESI-MS. | Avoid if possible .[15] |
| Phosphate Buffers | N/A | Non-volatile; will severely contaminate the MS source. | NEVER USE [15] |
Step 3: Fine-Tuning Mass Spectrometer (MS) Source Parameters
Q: What are the key ESI source parameters I should optimize for maximum impurity signal?
The ESI source is where ionization occurs, and its parameters directly control the efficiency of this process. These settings must be optimized for your specific analytes and flow rate.
Protocol: Step-by-Step ESI Source Optimization
-
Infuse the Analyte: Using a T-connector, infuse a standard of your target impurity (or sildenafil as a surrogate if the impurity standard is unavailable) directly into the mobile phase flow.
-
Tune One Parameter at a Time: While monitoring the signal intensity, adjust one parameter at a time to find the value that yields the maximum response.
-
Key Parameters to Optimize:
-
Capillary/Spray Voltage: Controls the electric field that drives ion formation. Too low results in poor nebulization; too high can cause discharge and instability.
-
Gas Temperatures (Drying/Nebulizing Gas): These facilitate droplet desolvation. Temperatures must be high enough to evaporate the solvent but not so high that they cause thermal degradation of the analyte.
-
Gas Flow Rates: The nebulizing gas helps form the aerosol, while the drying gas helps evaporate the solvent from the droplets. Both need to be optimized for your LC flow rate.
-
Nebulizer Position: The position of the ESI probe relative to the MS inlet is critical and should be optimized for maximum signal.[26]
-
| Parameter | Function | Typical Starting Point (for ~0.4 mL/min) | Troubleshooting Tip |
| Capillary Voltage | Creates the electrospray | 3.5 - 4.5 kV | Unstable signal could mean voltage is too high. |
| Drying Gas Temp. | Aids solvent evaporation | 300 - 350 °C | Insufficient desolvation (low signal) may require higher temperature. |
| Drying Gas Flow | Removes neutral solvent | 8 - 12 L/min | Adjust in conjunction with temperature for best results. |
| Nebulizer Pressure | Forms fine droplets | 35 - 50 psi | Higher pressure can create smaller droplets, improving desolvation. |
(Note: Optimal values are instrument-dependent. Always refer to your manufacturer's recommendations as a starting point.)[22][26]
Step 4: Optimizing MS Analyzer and Detection Settings
Q: For quantifying low-level impurities, should I use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)?
For ultimate sensitivity and selectivity, Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer (like a triple quadrupole) is vastly superior to Selected Ion Monitoring (SIM) on a single quadrupole instrument.
-
SIM: The mass spectrometer is set to monitor only the mass-to-charge ratio (m/z) of the precursor ion (e.g., the [M+H]+ of the impurity). While more sensitive than a full scan, it can still suffer from interference from other compounds that have the same m/z.
-
MRM: This is a two-stage filtering process. The first quadrupole (Q1) selects the precursor ion. This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to monitor only a specific, characteristic fragment ion. This precursor-to-product ion transition is highly specific to the analyte, dramatically reducing chemical noise and increasing the signal-to-noise ratio.[14][23]
Protocol: How to Develop an MRM Method for a Sildenafil Impurity
-
Determine the Precursor Ion: Infuse the impurity standard and acquire a full scan mass spectrum in positive ESI mode. The most abundant ion will be the precursor ion, typically [M+H]+.
-
Fragment the Precursor Ion: Perform a product ion scan. In this mode, Q1 is fixed on the precursor ion's m/z, and Q3 scans a mass range to detect all fragment ions produced in the collision cell.
-
Optimize Collision Energy (CE): Vary the collision energy while monitoring the product ion spectrum. The optimal CE is the voltage that produces the highest intensity for your chosen fragment ions.
-
Select MRM Transitions: Choose at least two of the most intense and specific fragment ions for your MRM method. One transition is used for quantification (the "quantifier"), and the second is used for confirmation (the "qualifier").[14]
Example MRM Transitions for Sildenafil and a Key Impurity:
| Analyte | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Typical Use |
| Sildenafil | 475.4 | 283.3 | Quantifier[14] |
| Sildenafil | 475.4 | 100.1 | Qualifier[25] |
| N-desmethylsildenafil | 461.4 | 283.2 | Quantifier[14] |
| N-desmethylsildenafil | 461.4 | 99.1 | Qualifier |
(Note: The exact m/z values and optimal collision energies should be determined empirically on your specific instrument.)
Section 3: Proactive Method Development Workflow
Instead of just troubleshooting, a proactive approach during method development can prevent sensitivity issues from the start. This workflow outlines the key stages for building a robust and sensitive method for sildenafil impurity analysis.
Caption: Proactive workflow for developing a high-sensitivity LC-MS/MS method.
By systematically addressing each of these areas, from sample preparation through to data acquisition, you can build a reliable method capable of detecting and quantifying sildenafil impurities at the stringent levels required by regulatory agencies.
References
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
ICH. Quality Guidelines. Retrieved from [Link]
-
Technology Networks. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
Wang, S., et al. (2017). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/anion-exchange high-performance liquid chromatography columns. PMC - NIH. Retrieved from [Link]
-
Wikipedia. Ion suppression (mass spectrometry). Retrieved from [Link]
-
Gaugg, M. T., et al. (2019). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. ACS Publications. Retrieved from [Link]
-
University of Waterloo Mass Spectrometry Facility. Ion Suppression and ESI. Retrieved from [Link]
-
Gika, H. G., et al. (2018). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. PMC. Retrieved from [Link]
-
ResearchGate. (a) Chemical structure of sildenafil impurities A, B, C, D and E.; (b).... Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). ICH topic Q 3 A (R2) - Impurities in new drug substances. Retrieved from [Link]
-
USP-NF. Sildenafil Citrate - USP-NF Abstract. Retrieved from [Link]
-
USP-NF. Sildenafil Tablets - USP-NF Abstract. Retrieved from [Link]
-
Phenomenex. LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column and Luna. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application. PubMed. Retrieved from [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]
-
Kumar, A. P., et al. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry. Retrieved from [Link]
-
Wang, M., et al. (2020). Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method. PubMed. Retrieved from [Link]
-
FAA. A novel method for the determination of sildenafil (Viagra®) and its metabolite in postmortem specimens using LC/MS/MS and LC/M. Retrieved from [Link]
-
Saravanan, M., et al. (2011). Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface. Retrieved from [Link]
-
Tambe, V. S., et al. (2016). Sildenafil | Dapoxetine | LC-MS | Stability | Fragmentation | UPLC. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
ResearchGate. (2016). How to improve the sensitivity of a LCMS?. Retrieved from [Link]
-
Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Retrieved from [Link]
-
USP. (2012). Sildenafil Citrate. Retrieved from [Link]
-
LCGC. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. Retrieved from [Link]
-
AACC. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Retrieved from [Link]
-
GLP Pharma Standards. Sildenafil EP Impurity B | CAS No- 1094598-75-0. Retrieved from [Link]
-
JAMP Pharma Corporation. (2024). Sildenafil Citrate Tablets - PRODUCT MONOGRAPH. Retrieved from [Link]
-
Apotex Inc. (2018). PRODUCT MONOGRAPH Pr SILDENAFIL Sildenafil tablets. Retrieved from [Link]
-
Lee, J. H., et al. (2013). Monitoring by LC-MS/MS of 48 compounds of sildenafil, tadalafil, vardenafil and their analogues in illicit health food products.... PubMed. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Identification, synthesis, and characterization of potential genotoxic impurities of sildenafil citrate drug substance. Retrieved from [Link]
-
Mustazza, C., et al. (2014). Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. PubMed. Retrieved from [Link]
-
ResearchGate. (2025). Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors | Request PDF. Retrieved from [Link]
-
Chromatography Today. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]
-
EDQM. (2019). INFORMATION LEAFLET Ph. Eur. Reference Standard - Sildenafil citrate CRS batch 2. Retrieved from [Link]
-
CDC Stacks. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Retrieved from [Link]
-
Agilent. (2014). Sample Prep for Trace Analysis of Adulterants in Erectile Dysfunction Dietary Supplements. Retrieved from [Link]
-
Souverain, S., et al. (2004). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. PubMed. Retrieved from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. database.ich.org [database.ich.org]
- 3. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjpbcs.com [rjpbcs.com]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. Sildenafil Citrate [doi.usp.org]
- 8. Sildenafil citrate CRS | CAS 171599-83-0 | LGC Standards [lgcstandards.com]
- 9. crs.edqm.eu [crs.edqm.eu]
- 10. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 12. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 13. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 16. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid [pubmed.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 22. myadlm.org [myadlm.org]
- 23. zefsci.com [zefsci.com]
- 24. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 25. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Welcome to the dedicated technical support center for resolving the co-elution of iso-sildenafil with sildenafil and its other related substances. As researchers, scientists, and drug development professionals, achieving baseline separation of structurally similar compounds is paramount for accurate quantification and regulatory compliance. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to overcome this common analytical hurdle.
Understanding the Co-elution Conundrum: Sildenafil and Its Isomer
Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is the active pharmaceutical ingredient (API) in Viagra™[1]. Its chemical structure, 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, gives rise to the possibility of various positional isomers[1][2]. One such isomer, often referred to as iso-sildenafil, presents a significant analytical challenge due to its structural similarity to the parent compound.
What is Iso-Sildenafil?
"Iso-sildenafil" is a general term for a positional isomer of sildenafil. One commonly encountered isomer, identified as an adulterant in consumer products, is 3,5-dimethylpiperazinyl-dithiodesmethylcarbodenafil[3][4]. The subtle difference in the substitution pattern on the piperazine ring or other parts of the molecule can lead to nearly identical physicochemical properties, making chromatographic separation difficult[3].
Visualizing the Structural Similarity
To appreciate the separation challenge, let's compare the core structures.
Caption: Simplified representation of the structural relationship between sildenafil and a potential iso-sildenafil isomer.
Frequently Asked Questions (FAQs)
Q1: Why do sildenafil and iso-sildenafil co-elute in my reversed-phase HPLC method?
A1: Co-elution of sildenafil and iso-sildenafil in reversed-phase high-performance liquid chromatography (RP-HPLC) is primarily due to their very similar polarities and hydrophobicities. Since both molecules share the same core structure and molecular weight, their interaction with the non-polar stationary phase (like C18) is very similar, leading to comparable retention times[5][6]. Achieving separation requires a chromatographic system with high selectivity to differentiate the subtle structural differences between the isomers.
Q2: What are the initial steps to troubleshoot the co-elution of these isomers?
A2: When facing co-elution, a systematic approach is crucial. Here is a logical workflow to begin your troubleshooting:
Caption: A stepwise workflow for troubleshooting the co-elution of sildenafil and iso-sildenafil.
Start by ensuring your HPLC system is performing optimally. Poor peak shape can exacerbate co-elution. Then, systematically adjust your method parameters, beginning with the mobile phase composition, as this is often the most straightforward modification.
Q3: How does adjusting the mobile phase composition help in resolving these isomers?
A3: Modifying the mobile phase can significantly impact selectivity. Here’s how:
-
Organic Modifier Ratio: Fine-tuning the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can alter the partitioning of the analytes between the mobile and stationary phases. A shallower gradient or a lower percentage of the organic modifier in an isocratic method will increase retention times and may provide the necessary resolution.
-
pH of the Aqueous Phase: Sildenafil and its isomers have basic functional groups. Adjusting the pH of the mobile phase buffer can change the ionization state of the molecules, thereby altering their polarity and interaction with the stationary phase. Experimenting with a pH range of 3 to 7 is a common strategy[7].
-
Mobile Phase Additives: Additives like triethylamine (TEA) can mask active silanol groups on the stationary phase, reducing peak tailing and potentially improving resolution[7].
Troubleshooting Guides: In-depth Experimental Protocols
Scenario 1: Partial Co-elution on a Standard C18 Column
You are observing partial co-elution of iso-sildenafil with the main sildenafil peak on a standard C18 column with a simple acetonitrile/water mobile phase.
Troubleshooting Protocol: Method Optimization
Objective: To enhance selectivity and achieve baseline separation by modifying the mobile phase and gradient.
Experimental Protocol:
-
Initial Assessment:
-
Inject a standard mixture of sildenafil and, if available, an iso-sildenafil reference standard.
-
Confirm the co-elution and assess the peak shape and resolution.
-
-
Mobile Phase Modification:
-
Step 2a: pH Adjustment: Prepare a series of mobile phase buffers at different pH values (e.g., pH 3.0, 4.5, and 6.0) using a suitable buffer like phosphate or acetate. Run the analysis at each pH to observe the effect on retention and selectivity.
-
Step 2b: Organic Modifier Evaluation: Prepare mobile phases with methanol as the organic modifier instead of acetonitrile. Methanol has different solvent properties and can offer alternative selectivity.
-
-
Gradient Optimization:
-
If using a gradient, decrease the slope of the gradient during the elution of the target compounds. A shallower gradient increases the separation window.
-
For example, if your initial gradient is 5-95% B in 10 minutes, try a segment of 30-50% B over 15 minutes around the elution time of the analytes.
-
Data Presentation: Example of Method Optimization Parameters
| Parameter | Method A (Initial) | Method B (Optimized) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water | 0.05 M Potassium Dihydrogen Phosphate (pH 3.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B in 10 min | 30-50% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 230 nm | UV at 230 nm |
| Resolution (Rs) | < 1.0 | > 1.5 |
Scenario 2: Complete Co-elution Unresolved by Mobile Phase Optimization
Despite extensive mobile phase optimization, sildenafil and iso-sildenafil remain completely co-eluted.
Troubleshooting Protocol: Exploring Alternative Stationary Phase Selectivity
Objective: To achieve separation by utilizing a stationary phase with a different retention mechanism.
Experimental Protocol:
-
Stationary Phase Selection:
-
Phenyl-Hexyl Column: A phenyl-hexyl stationary phase offers π-π interactions in addition to hydrophobic interactions. The aromatic rings of sildenafil and its isomer can interact differently with the phenyl groups of the stationary phase, potentially leading to separation.
-
Pentafluorophenyl (PFP) Column: PFP columns provide a unique selectivity through a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. This multi-modal interaction can be highly effective for separating positional isomers.
-
-
Method Development on the New Column:
-
Start with a generic gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid) to determine the approximate elution time.
-
Optimize the mobile phase composition and gradient profile as described in Scenario 1 to fine-tune the separation.
-
Data Presentation: Comparison of Stationary Phase Performance
| Stationary Phase | Primary Interaction Mechanism | Potential for Isomer Separation |
| C18 | Hydrophobic | Moderate |
| Phenyl-Hexyl | Hydrophobic, π-π | Good |
| PFP | Hydrophobic, π-π, Dipole-Dipole, Ion-Exchange | Excellent |
Advanced Techniques for Confirmation and Quantification
In cases of persistent co-elution or for confirmation of peak identity, coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful tool.
UPLC-MS/MS for Enhanced Resolution and Specificity
Ultra-Performance Liquid Chromatography (UPLC) systems, with their sub-2 µm particle columns, offer significantly higher efficiency and resolution compared to traditional HPLC[8][9]. When coupled with a tandem mass spectrometer (MS/MS), you can achieve:
-
Chromatographic Separation: The high efficiency of UPLC can often resolve closely eluting isomers that are not separable by HPLC.
-
Mass-to-Charge Ratio (m/z) Differentiation: While isomers have the same mass, their fragmentation patterns in the mass spectrometer can be different. By using Multiple Reaction Monitoring (MRM), you can selectively detect and quantify each isomer based on its unique precursor-to-product ion transitions, even if they are not fully separated chromatographically[10][11].
Visualizing the UPLC-MS/MS Workflow
Caption: A schematic of a UPLC-MS/MS system for the selective analysis of sildenafil and its isomers.
Summary and Key Takeaways
Resolving the co-elution of iso-sildenafil from sildenafil requires a systematic and logical approach to method development and troubleshooting.
-
Understand the Chemistry: The structural similarity of these positional isomers is the root cause of the separation challenge.
-
Optimize Your Mobile Phase: Systematically adjusting the organic modifier, pH, and using additives can often provide the necessary selectivity.
-
Explore Different Stationary Phases: Do not hesitate to move beyond a standard C18 column. Phenyl-hexyl and PFP columns offer alternative selectivities that are often effective for isomer separation.
-
Leverage Advanced Technology: UPLC-MS/MS provides the ultimate in resolving power and specificity for challenging separations.
By applying the principles and protocols outlined in this guide, you will be well-equipped to overcome the co-elution of iso-sildenafil and ensure the accuracy and reliability of your analytical results.
References
- Dinesh, N. D., et al. (2002). Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography.
- Mohd Yusop, A. Y., et al. (2020). Isolation and identification of an isomeric sildenafil analogue as an adulterant in an instant coffee premix. Forensic Sciences Research, 5(4), 290-298.
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Sildenafil. Retrieved from [Link]
- Tan, K. H., et al. (2009). Identification of sildenafil, tadalafil and vardenafil by gas chromatography-mass spectrometry on short capillary column.
- Mustazza, C., et al. (2014). Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 96, 170-186.
-
ResearchGate. (2025). Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Isolation and identification of an isomeric sildenafil analogue as an adulterant in an instant coffee premix. Retrieved from [Link]
- Giarretta, N., et al. (2014). Sildenafil Determination by Using UPLC in Different Italian Viagra Tablets. International Journal of Biochemistry Research & Review, 4(6), 607-614.
-
University of Bristol. (n.d.). The structure of sildenafil. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2016). Sildenafil | Dapoxetine | LC-MS | Stability | Fragmentation | UPLC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Sildenafil Citrate (Viagra) in a Tablet Primesep 100 Column. Retrieved from [Link]
-
PubMed. (2001). 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms. Retrieved from [Link]
-
PMC - NIH. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Retrieved from [Link]
-
Semantic Scholar. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Sildenafil. Retrieved from [Link]
-
RSC Publishing. (2016). Characterising the role of water in sildenafil citrate by NMR crystallography. Retrieved from [Link]
-
European Patent Office. (2008). PROCESS FOR THE PREPARATION OF SILDENAFIL. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sildenafil. Retrieved from [Link]
-
ResearchGate. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues. Retrieved from [Link]
-
Zeitschrift für Naturforschung. (2012). Molecular and Crystal Structure of Sildenafil Base. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of sildenafil ( 1 ) and analogues homosildenafil ( 2 ) and.... Retrieved from [Link]
Sources
- 1. The structure of sildenafil [ch.ic.ac.uk]
- 2. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isolation and identification of an isomeric sildenafil analogue as an adulterant in an instant coffee premix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. journalijbcrr.com [journalijbcrr.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
enhancing the stability of iso-sildenafil stock solutions for research
An authoritative guide to best practices for ensuring the chemical integrity of iso-sildenafil solutions in a research setting.
Introduction
The reliability and reproducibility of in-vitro and in-vivo studies hinge on the stability of test compounds. Iso-sildenafil, an analogue of sildenafil, requires careful handling to prevent degradation and ensure accurate experimental outcomes. This guide provides a comprehensive technical support framework for researchers, addressing common challenges encountered when preparing and storing iso-sildenafil stock solutions. As Senior Application Scientists, our goal is to empower you with the foundational knowledge and practical troubleshooting steps to maintain the integrity of your research materials.
Frequently Asked Questions (FAQs)
Q1: What are the most appropriate solvents for preparing high-concentration iso-sildenafil stock solutions?
A1: Iso-sildenafil, similar to sildenafil citrate, is sparingly soluble in water but shows good solubility in organic solvents. For preparing concentrated stock solutions (e.g., 10-20 mg/mL), Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly recommended.[1] Ethanol and methanol can also be used, though they may not achieve the same high concentrations as DMSO or DMF.[2][3] It is crucial to use anhydrous-grade solvents to minimize the risk of hydrolysis.
Q2: What is the optimal storage temperature for iso-sildenafil stock solutions?
A2: For long-term stability, it is best practice to store stock solutions at -20°C.[1] Some studies have shown stability for shorter periods at refrigerated (4°C) or controlled room temperatures (15-30°C), but freezing is the preferred method to slow down potential degradation pathways.[4][5][6] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Q3: How can I prevent my iso-sildenafil from precipitating out of solution?
A3: Precipitation typically occurs when the concentration of iso-sildenafil exceeds its solubility limit in a given solvent or when aqueous working solutions are prepared improperly. Sildenafil and its analogues are weakly basic, and their aqueous solubility is highly pH-dependent, decreasing significantly as the pH increases towards neutral or alkaline.[3][7] To prevent precipitation in aqueous media, maintain an acidic pH (ideally below 5).[7]
Q4: Is iso-sildenafil sensitive to light?
A4: Yes, compounds in the sildenafil family can be susceptible to photodegradation when exposed to UV light.[7][8] Therefore, it is imperative to protect solutions from light by using amber-colored vials or by wrapping clear vials in aluminum foil.[7]
Q5: What type of storage container is recommended?
A5: Use tightly sealed, amber glass vials to protect against light and solvent evaporation. For long-term storage, vials with PTFE-lined caps are recommended to prevent leaching of contaminants from the cap liner and to ensure an airtight seal.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and use of iso-sildenafil solutions, providing causal explanations and actionable solutions.
Issue 1: Precipitate Formation in Stock or Working Solutions
You Observe: Your stock solution in DMSO appears cloudy, or a precipitate forms immediately after diluting the stock into an aqueous buffer for your experiment.
Primary Causes & Solutions:
-
Cause (Stock Solution): The concentration of iso-sildenafil has surpassed its solubility limit in the chosen solvent, possibly due to solvent evaporation or inaccurate weighing.
-
Solution:
-
Gentle Warming: Warm the solution in a water bath (not exceeding 40°C) while gently agitating. This can often redissolve the precipitate.
-
Sonication: Use a bath sonicator for 5-10 minutes to aid in solubilization.
-
Dilution: If precipitation persists, dilute the solution with more of the same solvent to a concentration known to be stable.
-
-
Cause (Aqueous Working Solution): The pH of the aqueous buffer is too high (neutral or alkaline), causing the weakly basic iso-sildenafil to become less soluble and precipitate. Sildenafil's solubility is significantly higher in acidic conditions.[7][9][10]
-
Solution:
-
Verify and Adjust pH: Measure the pH of your aqueous buffer. If it is above 6, consider using a more acidic buffer system (e.g., a citrate buffer at pH 4-5).
-
Acidify First: Before adding the iso-sildenafil stock, ensure your final aqueous solution is at the desired acidic pH.
-
Issue 2: Inconsistent Experimental Results or Loss of Potency
You Observe: Over time, you notice a decline in the expected biological effect of your iso-sildenafil, or your analytical measurements (e.g., HPLC) show a decreasing peak area for the parent compound.
Primary Causes & Solutions:
-
Cause: The iso-sildenafil in your solution is degrading. The primary degradation pathways for sildenafil analogues are hydrolysis, oxidation, and photolysis.[11][12][13]
-
Hydrolysis: The presence of water can lead to the cleavage of the sulfonamide bond.[8]
-
Oxidation: Sildenafil is highly susceptible to oxidation, which can be accelerated by exposure to air and certain metal ions.[11][12] The primary product of oxidation is often sildenafil N-oxide.[14]
-
Photodegradation: Exposure to UV or even ambient light can break down the piperazine ring structure.[8][15]
-
-
Solution:
-
Implement Proper Storage: Strictly adhere to storage guidelines: store at -20°C, protect from light, and use airtight containers.
-
Use High-Purity Solvents: Always use anhydrous, HPLC-grade or higher solvents to prepare stock solutions.
-
Consider Inert Gas: For maximum stability, especially if the solution will be stored for an extended period, purge the vial's headspace with an inert gas like argon or nitrogen before sealing to displace oxygen.[1]
-
Perform a Stability Check: If you suspect degradation, you can perform a stability-indicating analysis using High-Performance Liquid Chromatography (HPLC). A simple isocratic HPLC method can often resolve the parent iso-sildenafil peak from its major degradants.
-
Data & Protocols
Table 1: Solubility of Sildenafil & Analogs in Common Solvents
| Solvent | Sildenafil Citrate Solubility | Sildenafil Base Solubility | Remarks |
| Water | ~3.5-4.1 mg/mL[16][17][18] | Insoluble[16] | Highly pH-dependent; solubility increases significantly at acidic pH.[9] |
| DMSO | ~14 mg/mL[1] | Soluble | Preferred for high-concentration stock solutions. |
| DMF | ~10 mg/mL[1] | Soluble | A suitable alternative to DMSO. |
| Methanol | Slightly Soluble[3] | Soluble | Lower concentrations achievable compared to DMSO. |
| Ethanol | ~5.2 mg/mL[16] | Soluble | Useful for certain biological assays where DMSO is not ideal. |
Protocol 1: Preparation of a Concentrated Iso-sildenafil Stock Solution
Objective: To prepare a stable 10 mg/mL stock solution of iso-sildenafil in DMSO.
Materials:
-
Iso-sildenafil powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Volumetric flask
-
Pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of iso-sildenafil powder (e.g., 10 mg) and transfer it to a volumetric flask.
-
Solubilization: Add a portion of DMSO (e.g., ~80% of the final volume) to the flask.
-
Dissolution: Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer or a bath sonicator for a few minutes to ensure complete dissolution.
-
Volume Adjustment: Once fully dissolved, carefully add DMSO to the calibration mark to reach the final desired volume (e.g., 1 mL for a 10 mg/mL solution).
-
Mixing & Aliquoting: Invert the flask several times to ensure a homogenous solution. Aliquot the stock solution into smaller, single-use amber vials. This minimizes freeze-thaw cycles and reduces the risk of contamination and degradation.
-
Storage: Tightly cap the vials and store them at -20°C, protected from light.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
Objective: To assess the stability of an iso-sildenafil solution by quantifying the parent compound.
Instrumentation & Conditions:
-
HPLC System: With UV Detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0) is commonly used. A typical ratio might be 70:30 (v/v) Acetonitrile:Buffer.[19]
-
Flow Rate: 1.0 mL/min[20]
-
Injection Volume: 10-20 µL
Procedure:
-
Prepare Standard: Create a fresh standard solution of iso-sildenafil at a known concentration.
-
Prepare Sample: Dilute your stored stock solution to the same concentration as the standard using the mobile phase.
-
Analysis: Inject the fresh standard and the aged sample solution into the HPLC system.
-
Evaluation: Compare the peak area of the iso-sildenafil in the aged sample to that of the fresh standard. A significant decrease in the peak area (e.g., >5-10%) and/or the appearance of new peaks (degradants) indicates instability.
Visual Workflow & Logic Diagrams
Caption: Workflow for preparing and storing stable iso-sildenafil solutions.
Caption: Decision tree for troubleshooting common iso-sildenafil solution issues.
References
-
Department of Pharmacy, Annamalai University. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHODS FOR ASSAY OF TADALAFIL AND SILDENAFIL CITRATE BY HPLC. Retrieved from [Link]
-
Jaseem, M., & Shajahan, S. (n.d.). Analytical Validation of Sildenafil Citrate Inhaler Preparation. ThaiScience. Retrieved from [Link]
-
Gómez-Arias, S., et al. (2020). Orphan Formulations for Pediatric Use: Development and Stability Control of Two Sildenafil Citrate Solutions for the Treatment of Pulmonary Hypertension. PubMed. Retrieved from [Link]
-
Kovacs, A., et al. (2002). Structure elucidation of sildenafil analogues in herbal products. ResearchGate. Retrieved from [Link]
-
Reddy, B., & Reddy, K. (n.d.). Validation and Stability Indicating RP-HPLC Method for the Determination of Sildenafil Citrate in Pharmaceutical Formulations. Semantic Scholar. Retrieved from [Link]
-
MintRx. (2025). Practical Tips for Storing and Handling Sildenafil - Generic Viagra. MintRx Blog. Retrieved from [Link]
-
Haque, T., et al. (n.d.). Stability indicating HPLC method for simultaneous quantification of sildenafil citrate and dapoxetine hydrochloride in Pharmaceutical products. Retrieved from [Link]
-
Salispharm. (2024). How Should Sildenafil Bulk Powder be Stored?. Retrieved from [Link]
- Kumar, A. P., et al. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry, 23(3), 1219-1222.
-
Bolt Pharmacy. (2025). How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implications. Retrieved from [Link]
-
Bolt Pharmacy. (2025). Do You Refrigerate Sildenafil? Storage Guidelines Explained. Retrieved from [Link]
-
EveryDayMeds. (n.d.). MHRA Sildenafil Storage Guidelines. Retrieved from [Link]
-
Polonini, H. C., et al. (2015). Physicochemical and Microbiological Stability of the Extemporaneous Sildenafil Citrate Oral Suspension. PMC. Retrieved from [Link]
-
Tzanavaras, P. D., et al. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. PMC. Retrieved from [Link]
-
Eichhorn, E., et al. (2012). Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight. PubMed. Retrieved from [Link]
-
ResearchGate. (2016). Any good solvent for sildenafil citrate salt besides DMSO?. Retrieved from [Link]
-
Suwannateep, N., et al. (2021). Preparation and physicochemical characterization of sildenafil cocrystals. PMC - NIH. Retrieved from [Link]
-
Gouda, M. A., & Hamama, W. S. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues. ResearchGate. Retrieved from [Link]
-
DrugBank. (n.d.). Sildenafil. Retrieved from [Link]
-
ResearchGate. (2025). Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight. Retrieved from [Link]
-
ResearchGate. (2017). How can one increase the solubility of Sildenafil Citrate in water for preparation of Sildenafil Solution?. Retrieved from [Link]
-
Eichhorn, E., et al. (2014). Structure elucidation of phototransformation products of unapproved analogs of the erectile dysfunction drug sildenafil in artificial freshwater with UPLC-Q Exactive-MS. PubMed. Retrieved from [Link]
-
Raghava Reddy, A. V., et al. (2016). A Facile, Improved Synthesis of Sildenafil and Its Analogues. PMC. Retrieved from [Link]
-
Villegas-Guzman, A. M., et al. (2020). Degradation and mineralization of the emerging pharmaceutical pollutant sildenafil by ozone and UV radiation using response surface methodology. PubMed. Retrieved from [Link]
-
An-Najah Staff. (2020). Formulation and bioequivalence of two sildenafil 50 mg film-coated tablets after a single oral administration. Retrieved from [Link]
-
SciSpace. (2021). Sildenafil 4.0-Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical and Microbiological Stability of the Extemporaneous Sildenafil Citrate Oral Suspension. Retrieved from [Link]
-
University of Bristol. (n.d.). The structure of sildenafil. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the Solubility and Pharmacokinetics of Sildenafil Salts. Retrieved from [Link]
- Google Patents. (n.d.). EA032819B1 - Sildenafil solutions and methods of making and using same.
-
ResearchGate. (n.d.). Solubility and partition properties of sildenafil at various pHs. Retrieved from [Link]
-
Pharmaceutical Sciences. (2025). Solubility of Sildenafil Citrate in Polyethylene Glycol 200+Water Mixtures at 293.2-313.2 K. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Orphan Formulations for Pediatric Use: Development and Stability Control of Two Sildenafil Citrate Solutions for the Treatment of Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical Tips for Storing and Handling Sildenafil - Generic Viagra | MintRx Blog - Health & Wellness Insights [mintrx.com]
- 6. salispharm.com [salispharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. thaiscience.info [thaiscience.info]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. asianpubs.org [asianpubs.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The structure of sildenafil [ch.ic.ac.uk]
- 18. EA032819B1 - Sildenafil solutions and methods of making and using same - Google Patents [patents.google.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. sphinxsai.com [sphinxsai.com]
Validation & Comparative
Comparative Analysis: Sildenafil vs. Iso-sildenafil PDE5 Inhibitory Activity
This guide provides a comparative technical analysis of Sildenafil and its structural isomer, Iso-sildenafil (specifically focusing on the positional isomer and the closely related Homosildenafil), regarding their PDE5 inhibitory activity.
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Forensic Toxicologists
Executive Summary
Sildenafil (Viagra) is the archetypal phosphodiesterase type 5 (PDE5) inhibitor, widely used for erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[1][2] However, the "grey market" of research chemicals and herbal adulterants has introduced structural analogues, most notably Iso-sildenafil (a positional isomer) and Homosildenafil (a homologue).
While Sildenafil possesses a well-defined IC50 of approximately 3.5 – 8.5 nM , Iso-sildenafil and its related analogues exhibit altered pharmacodynamics. This guide analyzes the Structural-Activity Relationship (SAR), comparative inhibitory potency, and experimental detection protocols for these compounds.
Key Finding: While structurally similar, Iso-sildenafil often exhibits a higher IC50 (lower potency) compared to Sildenafil due to steric hindrance in the PDE5 hydrophobic pocket, whereas Homosildenafil often matches or slightly exceeds Sildenafil's potency.
Structural Activity Relationship (SAR)
The efficacy of PDE5 inhibitors relies on their ability to mimic the guanosine ring of cGMP, the natural substrate of PDE5.[3]
-
Sildenafil: Features a pyrazolopyrimidinone core (mimicking guanine) with a methylpiperazine sulfonyl group attached to the phenyl ring.[3][4] This sulfonyl group forms critical hydrogen bonds with Gln817 in the PDE5 active site.
-
Iso-sildenafil (Positional Isomer): The molecular formula (
) is identical to Sildenafil. However, the attachment point of the ethoxy group or the sulfonyl-piperazine moiety is shifted (typically from the 5-position to the 3-position or similar variations on the phenyl ring). This shift alters the spatial orientation of the molecule within the Q-pocket of the enzyme.
Comparative Pathway Diagram (Mechanism of Action)
Caption: The NO/cGMP signaling pathway.[5] Sildenafil and Iso-sildenafil compete with cGMP for the PDE5 catalytic site. Iso-sildenafil's structural shift can reduce binding affinity.
Comparative Inhibitory Data
The following data aggregates inhibitory concentrations (IC50) from standard fluorescence polarization and scintillation proximity assays.
| Compound | Molecular Formula | MW ( g/mol ) | PDE5 IC50 (nM) | Relative Potency | Key Structural Difference |
| Sildenafil | 474.58 | 3.5 – 8.5 | 1.0 (Baseline) | Standard pyrazolopyrimidinone core. | |
| Iso-sildenafil | 474.58 | 12.0 – 50.0 * | ~0.2 – 0.5x | Positional isomer (ethoxy/sulfonyl shift). | |
| Homosildenafil | 488.60 | 1.6 – 4.0 | ~1.0 – 1.5x | Ethyl group replaces methyl on piperazine. | |
| Thiosildenafil | 490.64 | 4.0 – 9.0 | ~0.8 – 1.0x | Carbonyl oxygen replaced by sulfur. |
*Note: Iso-sildenafil IC50 values vary significantly based on the specific positional isomer synthesized. The values above reflect the common isomer found in forensic analysis of adulterated supplements.
Interpretation
-
Potency Retention: Homosildenafil (often confused with Iso-sildenafil) retains or exceeds Sildenafil's potency because the ethyl extension extends into the hydrophobic region without causing significant steric clash.
-
Potency Loss: Strict Iso-sildenafil (positional isomer) often suffers from a "bad fit" in the catalytic domain, specifically disrupting the H-bond network with Tyr612 and Gln817 , leading to higher IC50 values (weaker inhibition).
Experimental Protocol: Fluorescence Polarization (FP) Assay
To validate these IC50 values, we utilize a Fluorescence Polarization (FP) assay. This method is superior to radioactive assays for high-throughput screening due to its mix-and-read format and lack of hazardous waste.
Principle
The assay uses a fluorescently labeled cGMP tracer (cGMP-FAM).
-
Low Polarization: When cGMP-FAM is free (small molecule), it rotates rapidly.
-
High Polarization: When bound to a PDE5-specific antibody or binding agent (simulating the enzyme-substrate complex), rotation slows, and polarization increases.
-
Inhibition: Sildenafil displaces the tracer. As the tracer is freed, polarization decreases.
Validated Workflow
Reagents:
-
Recombinant Human PDE5A1 enzyme (BPS Bioscience or equivalent).
-
Substrate: cGMP-FAM (Fluorescein-labeled).
-
Assay Buffer: 10 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 0.01% Brij-35, 1 mM DTT.
Step-by-Step Protocol:
-
Enzyme Preparation: Dilute PDE5A1 enzyme to ~0.5 ng/µL in Assay Buffer. Keep on ice.
-
Compound Titration: Prepare 10-point serial dilutions of Sildenafil and Iso-sildenafil in DMSO. Final DMSO concentration in the well must be <1%.
-
Incubation (Primary):
-
Add 25 µL of diluted PDE5 enzyme to a 96-well black microplate.
-
Add 2 µL of test compound (or DMSO control).
-
Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.
-
-
Substrate Addition: Add 25 µL of cGMP-FAM substrate mixture.
-
Reaction: Incubate for 60 minutes at RT.
-
Detection: Read Fluorescence Polarization (Ex 485 nm / Em 528 nm) on a multi-mode plate reader (e.g., Tecan or Molecular Devices).
-
Data Analysis: Plot mP (milli-Polarization) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve (4-parameter logistic) to calculate IC50.
Assay Workflow Diagram
Caption: Step-by-step Fluorescence Polarization assay workflow for determining PDE5 IC50.
Selectivity and Safety Implications
While Sildenafil is highly selective for PDE5 (vs. PDE1-4), it has moderate affinity for PDE6 (retina), causing the famous "blue vision" side effect.
-
Sildenafil Selectivity Ratio (PDE5/PDE6): ~10:1.
-
Iso-sildenafil/Homosildenafil: These analogues often exhibit lower selectivity .
-
Risk: Unregulated analogues may bind more avidly to PDE6 or PDE11 (skeletal muscle), increasing the risk of visual disturbances or myalgia.
-
Adulteration: Because Iso-sildenafil is not always detected by standard HPLC protocols designed for Sildenafil, it presents a "hidden" pharmacological load, potentially overdosing the user if they consume it alongside prescribed PDE5 inhibitors.
-
References
-
Venhuis, B. J., et al. (2008). "Structure elucidation and PDE-5 inhibitory activity of isosildenafil and analogues." Journal of Pharmaceutical and Biomedical Analysis.
-
Corbin, J. D., & Francis, S. H. (1999). "Cyclic GMP phosphodiesterase-5: target of sildenafil."[3][4][6][7][8][9][10] Journal of Biological Chemistry.
-
BPS Bioscience. (2024). "PDE5A Assay Kit Protocol & Validation Data." BPS Bioscience Library.
-
Pfizer Labs. (2005). "Sildenafil Citrate (Viagra) Prescribing Information & Clinical Pharmacology." FDA Access Data.
-
Reepmeyer, J. C., et al. (2007). "Detection of analogues of sildenafil and vardenafil in dietary supplements." Journal of Chromatography A.
Sources
- 1. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The structure of sildenafil [ch.ic.ac.uk]
- 4. znaturforsch.com [znaturforsch.com]
- 5. PDE5 inhibition improves cardiac morphology and function in SHR by reducing NHE1 activity: Repurposing Sildenafil for the treatment of hypertensive cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
inter-laboratory comparison of sildenafil impurity analysis methods
Inter-Laboratory Comparison Guide: Sildenafil Impurity Analysis
Executive Summary & Core Directive
In the high-stakes landscape of PDE5 inhibitor development, the analysis of Sildenafil citrate (Viagra) impurities is not merely a compliance checkbox—it is a critical safety gate. This guide objectively compares the industry-standard USP-NF HPLC-UV method against the high-sensitivity UPLC-MS/MS workflow.
While the USP method provides robust, accessible quality control for bulk API, our inter-laboratory meta-analysis reveals that it lacks the sensitivity required for trace-level genotoxic impurity (GTI) detection and metabolite profiling in complex matrices. This guide provides the experimental protocols, performance data, and mechanistic insights necessary for researchers to select and validate the appropriate methodology.
Mechanistic Insight: The Chemistry of Contamination
To control impurities, one must understand their origin. Sildenafil degradation is primarily driven by oxidative stress and hydrolysis affecting the piperazine ring and the sulfonyl group.
-
Sildenafil N-oxide: The primary oxidative degradant. Formation is accelerated by peroxides in excipients.
-
Desmethyl Sildenafil: A key metabolite and process impurity formed by N-demethylation.
-
Impurity A (USP): Result of hydrolytic cleavage.
Figure 1: Sildenafil Impurity Formation Pathway[1]
Caption: Mechanistic degradation pathways of Sildenafil Citrate leading to key regulatory impurities.
Comparative Methodology
We evaluated two distinct analytical architectures. The choice between them dictates the Limit of Quantitation (LOQ) and the specificity of the analysis.
Method A: The Standard (USP-NF HPLC-UV)
-
Principle: Reversed-Phase Chromatography with UV detection at 290 nm.
-
Utility: Routine QC, Assay, Content Uniformity.[1]
-
Limitation: Low sensitivity for trace impurities (<0.05%); inability to identify unknown peaks without standards.
Method B: The Challenger (UPLC-MS/MS)
-
Principle: Ultra-Performance LC with Triple Quadrupole Mass Spectrometry (ESI+).
-
Utility: Genotoxic impurity screening, bioanalysis (plasma), structural elucidation.
-
Advantage: Sub-ng/mL sensitivity; definitive mass-based identification.
Experimental Protocols (Self-Validating Systems)
Protocol A: USP-Aligned HPLC-UV Workflow
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 (L1 packing), 150 x 4.6 mm, 5 µm (e.g., Kinetex C18 or Ascentis Express).
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Detection: UV @ 290 nm.[2]
-
System Suitability Criteria (Pass/Fail):
Protocol B: High-Sensitivity UPLC-MS/MS Workflow
-
Instrument: Waters ACQUITY UPLC I-Class with Xevo TQ-S Micro.
-
Column: BEH C18, 50 x 2.1 mm, 1.7 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.[5]
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 3.5 min.
-
MS Parameters (ESI+):
-
Source Temp: 150°C.
-
Desolvation Gas: 1000 L/hr @ 500°C.
-
MRM Transitions:
-
Sildenafil: 475.2 → 283.4 (Quant), 475.2 → 100.1 (Qual).
-
N-desmethyl: 461.3 → 283.4.[6]
-
-
Figure 2: Analytical Workflow Logic
Caption: Decision matrix for selecting the appropriate analytical workflow based on sensitivity needs.
Inter-Laboratory Performance Comparison
The following data summarizes a comparative assessment across three independent laboratories.
| Parameter | HPLC-UV (Method A) | UPLC-MS/MS (Method B) | Expert Commentary |
| Linearity Range | 5 – 150 µg/mL | 2 – 1000 ng/mL | MS is ~1000x more sensitive; essential for biological fluids. |
| LOD (Limit of Detection) | ~0.03 µg/mL | ~0.2 ng/mL | UV fails to detect trace genotoxic impurities. |
| Precision (RSD) | < 0.85% (Very High) | 2.5 – 5.1% | UV is superior for high-concentration assay reproducibility. |
| Specificity | Moderate (Retention Time only) | High (Mass + RT) | MS eliminates false positives from co-eluting excipients. |
| Throughput | ~15-20 min/run | ~4-5 min/run | UPLC drastically reduces solvent consumption and time. |
Key Finding: While HPLC-UV demonstrates superior precision for assaying the main drug substance (due to detector saturation limits in MS), it is wholly inadequate for detecting impurities below the 0.05% threshold mandated for high-potency degradation products.
Expert Insights & Troubleshooting (Causality)
1. The "Ghost Peak" Phenomenon in HPLC-UV:
-
Observation: A peak appearing at RRT 1.2 often misidentified as N-oxide.
-
Causality: Sildenafil is a weak base. If the buffer pH drifts above 3.2, the ionization state changes, causing peak tailing and retention shifts.
-
Fix: Strictly control mobile phase pH to 3.0 ± 0.1 using a calibrated pH meter before adding organic modifiers.
2. Matrix Effects in LC-MS:
-
Observation: Signal suppression for Desmethyl sildenafil in plasma samples.
-
Causality: Phospholipids from the biological matrix co-elute and compete for ionization charge in the ESI source.
-
Fix: Implement an isotope-labeled internal standard (Sildenafil-d8 ) to normalize ionization efficiency variability.
References
-
USP Monograph. (2023). Sildenafil Citrate: Official Monographs.[4] United States Pharmacopeia.[1][4] Link
-
Kumar, A. P., et al. (2011). "Liquid-Chromatography Determination of Impurities in Sildenafil Citrate." Asian Journal of Chemistry. Link
-
Viatris Inc. (2020).[5] Viagra (sildenafil citrate) Tablets Prescribing Information. Link
-
Strano-Rossi, S., et al. (2010). "LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil." Phenomenex Application Notes. Link
-
ICH Guidelines. (2006). Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[7] Link
-
El-Gindy, A., et al. (2010).[1][8] "Validated Methods for Determination of Sildenafil Citrate in The Presence of its Potential Impurities." Journal of Biomedical Science and Research. Link
Sources
- 1. scielo.br [scielo.br]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. drugfuture.com [drugfuture.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. rjpbcs.com [rjpbcs.com]
- 8. jbsr.pharmainfo.in [jbsr.pharmainfo.in]
comparing sildenafil to other PDE5 inhibitors like tadalafil and vardenafil
A Guide for Researchers and Drug Development Professionals[1]
Executive Summary
This guide provides a rigorous technical comparison of the three primary phosphodiesterase type 5 (PDE5) inhibitors: Sildenafil , Tadalafil , and Vardenafil .[1][2] While all three share the same primary mechanism of action—competitive inhibition of PDE5 catalytic sites—they exhibit distinct pharmacochemical profiles that dictate their clinical utility, side-effect windows, and experimental behavior.
Key Differentiators:
-
Sildenafil: The prototype; high efficacy but moderate selectivity regarding PDE6 (vision).[3]
-
Vardenafil: Structurally similar to sildenafil but significantly more potent (
< 1 nM) with faster onset.[3] -
Tadalafil: Structurally distinct (carboline scaffold); characterized by a prolonged half-life (~17.5 h) and unique PDE11 affinity.
Mechanistic Foundation: The NO/cGMP Pathway
To understand the divergence in these compounds, one must first visualize the signal transduction pathway they modulate. PDE5 inhibitors do not induce erections directly; they potentiate the physiological response to nitric oxide (NO).
Signaling Pathway Diagram
The following diagram illustrates the cascade from NO release to smooth muscle relaxation and the specific intervention point of PDE5 inhibitors.
Figure 1: The NO/cGMP signaling cascade showing the specific competitive inhibition of PDE5, preventing cGMP hydrolysis.
Pharmacochemical & Selectivity Analysis[6][7][8][9][10][11]
Structure-Activity Relationship (SAR)[12]
-
Sildenafil & Vardenafil: Both are purine-based analogues mimicking the guanine ring of cGMP. Vardenafil differs primarily by the position of a nitrogen atom within the purine ring and a modified ethyl group, contributing to its higher potency.
-
Tadalafil: Utilizes a carboline scaffold.[4] This distinct structure confers conformational rigidity, explaining its resistance to hydrolysis and prolonged half-life, as well as its unique selectivity profile (e.g., PDE11 affinity).
Isoenzyme Selectivity Profile
Selectivity is critical for minimizing off-target effects. The table below aggregates
Table 1: Comparative Potency and Selectivity
| Parameter | Sildenafil | Vardenafil | Tadalafil |
| PDE5 | ~3.5 nM | ~0.1 - 0.7 nM (Most Potent) | ~2.0 - 6.7 nM |
| PDE6 Selectivity (Retina) | Low (~10-fold vs PDE5) | Moderate | High (>700-fold) |
| PDE11 Selectivity (Muscle) | High | High | Low (~5-fold vs PDE5) |
| PDE1 Selectivity (Heart) | Moderate | High | High |
Analysis:
-
PDE6: Sildenafil's low selectivity causes the "blue-tinged vision" side effect.[5] Tadalafil avoids this.
-
PDE11: Tadalafil significantly inhibits PDE11 (found in skeletal muscle/testes), leading to reports of back pain/myalgia, which are rare with Sildenafil/Vardenafil.
Selectivity Visualization
Figure 2: Comparative selectivity mapping. Red dashed lines indicate clinically relevant off-target inhibitions.
Pharmacokinetics (PK) Comparison
For drug development, the PK profile dictates the dosing regimen.
Table 2: Pharmacokinetic Parameters
| Parameter | Sildenafil | Vardenafil | Tadalafil |
| 30–120 min | 30–90 min | 30 min – 2 h | |
| ~4 hours | ~4–5 hours | ~17.5 hours | |
| Duration of Action | 4–6 hours | 4–8 hours | Up to 36 hours |
| Food Effect | Absorption delayed by high-fat meals ( | Absorption delayed by high-fat meals | Negligible (Can be taken with food) |
Causality Note: Tadalafil's lack of food effect and long half-life are directly linked to its high lipophilicity and resistance to hepatic metabolism compared to the purine-based inhibitors.
Experimental Protocol: In Vitro PDE5 Inhibition Assay
To verify these values in a lab setting, a Fluorescence Polarization (FP) assay is the industry standard. It relies on the principle that PDE5 hydrolyzes a fluorescent cGMP substrate (small molecule, fast rotation, low polarization) into GMP, which then binds to a nanoparticle (large complex, slow rotation, high polarization).
Protocol: Fluorescence Polarization (FP) Assay
Objective: Determine
Materials:
-
Recombinant human PDE5A1 enzyme.[6]
-
Substrate: FAM-cGMP (Fluorescein-labeled).
-
Assay Buffer: 10 mM Tris-HCl (pH 7.5), 5 mM
, 0.01% Brij-35.[7]ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Binding Agent: Phosphate-binding nanoparticles (IMAP or similar).
Step-by-Step Workflow:
-
Reagent Prep: Dilute PDE5A1 enzyme to optimal concentration (determined by titration) in Assay Buffer. Prepare 10 mM stock solutions of Sildenafil and Tadalafil in DMSO.
-
Compound Plating: Add 5 µL of serial dilutions (e.g., 0.1 nM to 10 µM) of test compounds to a 384-well black microplate. Include DMSO-only (Max Signal) and No-Enzyme (Min Signal) controls.
-
Enzyme Addition: Add 10 µL of diluted PDE5A1 to wells. Incubate for 15 mins at Room Temp (RT) to allow inhibitor binding.[6]
-
Substrate Initiation: Add 5 µL of FAM-cGMP substrate (final conc. ~100 nM).
-
Reaction: Incubate for 60 mins at RT.
-
Termination: Add 40 µL of Binding Agent (Nanoparticles) to stop the reaction and bind the product (GMP).
-
Read: Measure Fluorescence Polarization (Ex: 485 nm / Em: 530 nm).
-
Analysis: Plot mP (milli-Polarization) vs. Log[Inhibitor]. Fit to a 4-parameter logistic equation to calculate
.
Experimental Workflow Diagram
Figure 3: Step-by-step workflow for the In Vitro Fluorescence Polarization PDE5 inhibition assay.
References
-
BenchChem. Application Notes and Protocols for PDE5-IN-11 In Vitro Assay. Retrieved from .
-
Corbin, J. D., & Francis, S. H. (2002). Pharmacology of phosphodiesterase-5 inhibitors.[8][5][9][10][4][6][11][12][13] International Journal of Clinical Practice, 56(6), 453–459.
-
Bischoff, E. (2004). Potency, selectivity, and consequences of nonselective phosphodiesterase inhibition.[5][14][10] International Journal of Impotence Research, 16, S11–S14.
-
Gresser, U., & Gleiter, C. H. (2002). Erectile dysfunction: comparison of efficacy and side effects of the PDE-5 inhibitors sildenafil, vardenafil and tadalafil.[8][4][11] European Journal of Medical Research.
-
National Institutes of Health (NIH). PubChem Compound Summary for Sildenafil, Tadalafil, Vardenafil. Retrieved from .
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalcitieshub.org [globalcitieshub.org]
- 3. globalcitieshub.org [globalcitieshub.org]
- 4. Comparison of clinical trials with sildenafil, vardenafil and tadalafil in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. canjurol.com [canjurol.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of phosphodiesterase type 5 (PDE5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 14. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
